Alafosfalin

Catalog No.
S517799
CAS No.
60668-24-8
M.F
C5H13N2O4P
M. Wt
196.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alafosfalin

CAS Number

60668-24-8

Product Name

Alafosfalin

IUPAC Name

[(1R)-1-[[(2S)-2-aminopropanoyl]amino]ethyl]phosphonic acid

Molecular Formula

C5H13N2O4P

Molecular Weight

196.14 g/mol

InChI

InChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11)/t3-,4+/m0/s1

InChI Key

BHAYDBSYOBONRV-IUYQGCFVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

alafosfalin, alaphosphin, alaphosphin monohydrobromide, alaphosphin, (R-(R*,S*))-isomer, alaphosphin, (S-(R*,R*))-isomer, Ro 03-7008

Canonical SMILES

CC(C(=O)NC(C)P(=O)(O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)P(=O)(O)O)N

The exact mass of the compound Alafosfalin is 196.0613 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

phosphonodipeptide class of antibacterial agents

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Phosphonodipeptides function as prodrugs that exploit bacterial peptide transport systems. Their antibacterial action is a multi-stage process [1] [2]:

  • Transport: The phosphonodipeptide is actively transported into the bacterial cell via peptide permease systems, which mistake the synthetic molecule for a natural dipeptide nutrient.
  • Intracellular Cleavage: Inside the cell, bacterial peptidases cleave the phosphonamidate bond, releasing the aminoalkylphosphonic acid moiety, such as 1-aminoethylphosphonic acid (Ala(P)).
  • Enzyme Inhibition: The released Ala(P) acts as a stable mimetic of alanine. It inhibits key enzymes in the peptidoglycan assembly pathway, including [2]:
    • Alanine racemase (EC 5.1.1.1), which converts L-alanine to D-alanine.
    • D-Alanine:D-alanine ligase (EC 6.3.2.4), which forms the D-Ala-D-Ala dipeptide.
    • UDP-N-acetylmuramyl-L-alanine synthetase (EC 6.3.2.8), which adds L-alanine to the UDP-MurNAc precursor.

Inhibition of these enzymes halts the synthesis of the essential peptidoglycan cell wall, leading to bacterial cell death [1]. The diagram below illustrates this process and the core chemical structure of a phosphonodipeptide.

G Phosphonodipeptide Phosphonodipeptide Uptake 1. Active Transport into Cell (via Peptide Permeases) Cleavage 2. Intracellular Cleavage (by Peptidases) Uptake->Cleavage Inhibitor 3. Release of Aminoalkylphosphonic Acid (e.g., Ala(P)) Cleavage->Inhibitor EnzymeInhibition 4. Inhibition of Cell Wall Enzymes Alanine Racemase D-Ala-D-Ala Ligase UDP-MurNAc-L-Ala Synthetase Inhibitor->EnzymeInhibition Outcome 5. Disruption of Peptidoglycan Synthesis → Bacterial Cell Death EnzymeInhibition->Outcome Structure General Structure of a Phosphonodipeptide Chemical L-Amino Acid - P(O)(OH)-CH(R)-NH₂ Chemical->Uptake

Synthesis and Chemical Methodology

The synthesis of phosphonodipeptides centers on forming the phosphonamidate bond (P-N). A widely applied method involves phosphonochloridates [3] [4].

  • Key Intermediate: Alkyl N-protected aminoalkylphosphonochloridates are prepared, often by chlorinating dialkyl phosphonates with reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) [3] [4].
  • Coupling Reaction: The phosphonochloridate is reacted with an amino acid ester in the presence of a base, such as triethylamine, to form the protected phosphonodipeptide. Subsequent deprotection steps yield the final product [3] [4].

This method provides a versatile and widely applied pathway for constructing phosphonodipeptides and their analogs. The workflow below outlines the key stages in this synthetic approach.

G Start Dialkyl Phosphonate Precursor Step1 Chlorination (with PCl₅ or POCl₃) Start->Step1 Step2 Alkyl N-Protected Aminoalkylphosphonochloridate Step1->Step2 Step3 Coupling with Amino Acid Ester (Base, e.g., Et₃N) Step2->Step3 Step4 Protected Phosphonodipeptide Step3->Step4 Step5 Deprotection (e.g., Hydrolysis, Hydrogenolysis) Step4->Step5 End Final Phosphonodipeptide Step5->End

Structure-Activity Relationships (SAR) and Key Compounds

Systematic variation of the phosphonodipeptide structure has revealed key features essential for antibacterial activity [5].

  • C-terminal Residue: The most potent compounds typically feature L-1-aminoethylphosphonic acid (L-Ala(P)) at the C-terminus. Changes to this moiety often lead to a significant loss of activity, though phosphonate analogs of L-phenylalanine (L-Phe(P)) and L-serine (L-Ser(P)) can yield weakly active dipeptides [5].
  • N-terminal Residue: L-amino acids are generally required for the N-terminal position. Replacing the standard L-alanine in Alafosfalin with other L-amino acids, such as L-norvaline (L-Nva), can sometimes yield analogs with greater in vitro potency [5].
  • Peptide Chain Extension: While phosphonooligopeptides (e.g., tri- to hexapeptides) can exhibit a broader in vitro antibacterial spectrum, this is often not reflected in vivo due to rapid metabolic breakdown to the parent dipeptide. Stabilized oligopeptides have been developed to overcome this limitation [5].

This compound (L-Ala-L-Ala(P)) is the most studied representative of this class and serves as the benchmark for SAR studies [5].

Key Experimental Data and Protocols

The evaluation of phosphonodipeptides involves specific antibacterial and enzymatic assays. The tables below summarize typical data and experimental parameters.

Table 1: Antibacterial Spectrum of this compound and Analogs (MIC, μg/mL) [5]

Bacterial Strain This compound (L-Ala-L-Ala(P)) L-Nva-L-Ala(P) L-Ala-L-Phe(P)
Escherichia coli 1.0 - 4.0 0.5 - 2.0 16 - 64
Staphylococcus aureus 0.5 - 2.0 0.25 - 1.0 32 - 128
Streptococcus pyogenes 0.25 - 1.0 0.125 - 0.5 8 - 32
Klebsiella pneumoniae 4.0 - 16.0 2.0 - 8.0 64 - 256

Table 2: Enzyme Inhibition Kinetics of Released Mimetics [2]

Enzyme Inhibited Phosphonic Acid Mimetic Apparent Kᵢ (μM)
Alanine Racemase Aminomethylphosphonic Acid (Gly(P)) ~10⁻² - 10⁻³
D-Alanine:D-Alanine Ligase L-1-Aminoethylphosphonic Acid (L-Ala(P)) ~10⁻⁶
UDP-N-acetylmuramyl-L-alanine synthetase Aminomethylphosphonic Acid (Gly(P)) Data from [2]
Experimental Protocol: Standard Broth Microdilution for MIC Determination

This is a common method used to determine the Minimum Inhibitory Concentration (MIC) values referenced in the literature [5] [2].

  • Preparation of Compound Stock Solution:

    • Dissolve the phosphonodipeptide in a suitable solvent (e.g., sterile water or DMSO) to create a concentrated stock solution (e.g., 1024 μg/mL). Sterilize by filtration (0.22 μm membrane).
  • Broth Inoculum Preparation:

    • Grow the test bacterial strains to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth, MHB).
    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which equates to approximately 1-2 x 10⁸ CFU/mL.
    • Further dilute this suspension in MHB to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in the test wells.
  • Microdilution Plate Setup:

    • Perform a two-fold serial dilution of the compound stock solution in MHB across a 96-well microtiter plate. A typical range is from 256 μg/mL to 0.125 μg/mL or lower.
    • Add the prepared bacterial inoculum to each well, ensuring the final volume is 100-200 μL per well.
    • Include growth control (bacteria + MHB, no compound) and sterility control (MHB only) wells.
  • Incubation and Reading:

    • Seal the plate and incubate at 35±2°C for 16-20 hours under normal atmospheric conditions.
    • The MIC is defined as the lowest concentration of the phosphonodipeptide that completely prevents visible growth of the bacteria.

Contemporary Relevance and Further Research

Although much of the foundational work on phosphonodipeptides like this compound was conducted in the 1970s-1980s, the core concept remains highly relevant. The strategy of designing peptide mimetics and phosphonate-based enzyme inhibitors is now a mainstream approach in medicinal chemistry [6]. The principles of targeted delivery and rational drug design pioneered by this class have informed the development of modern modalities, including Peptide-Drug Conjugates (PDCs), which aim to improve the targeted delivery of cytotoxic agents [7].

References

Alafosfalin structure activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid) represents a class of synthetic antibacterial agents known as phosphonopeptides [1] [2]. These compounds were strategically designed as inhibitors of bacterial cell wall biosynthesis, utilizing a unique "warhead and delivery" system where the antibacterial component is covalently linked to amino acids to facilitate uptake via bacterial peptide transport systems [3]. The rationale behind their development stems from targeting the essential steps in peptidoglycan synthesis, specifically alanine racemase activity, which is crucial for producing D-alanine, an essential component of the bacterial cell wall [3] [2].

In light of increasing antimicrobial resistance, particularly among carbapenemase-producing Enterobacterales (CPE), methicillin-resistant Staphylococcus aureus (MRSA), and glycopeptide-resistant enterococci (GRE), there has been renewed interest in revisiting phosphonopeptides like this compound as potential therapeutic options for multidrug-resistant infections [3].

Molecular Architecture and Mechanism of Action

Core Structural Components

This compound consists of two primary components:

  • L-alanyl residue: Serves as the carrier portion facilitating transport into bacterial cells
  • L-1-aminoethylphosphonic acid (fosfalin): The active phosphonate "warhead" that inhibits cell wall synthesis [1] [2]

This dipeptide mimetic is actively transported into bacterial cells via LL-dipeptide permeases [3]. Once inside, intracellular hydrolysis by aminopeptidases cleaves the peptide bond, releasing the active moiety fosfalin (L-1-aminoethylphosphonic acid) [3]. Fosfalin then acts as a potent inhibitor of alanine racemase, preventing the conversion of L-alanine to D-alanine [3]. Since D-alanine is an essential constituent for peptidoglycan cross-linking, its depletion leads to impaired cell wall synthesis and ultimately bacterial cell death [3].

Table 1: Key Structural Features and Their Functional Roles in this compound

Structural Component Chemical Description Functional Role
L-alanyl residue Natural amino acid Facilitates transport via bacterial dipeptide permeases
Peptide bond -CO-NH- linkage Cleaved by intracellular bacterial aminopeptidases
L-1-aminoethylphosphonic acid Phosphonic acid analog of alanine Inhibits alanine racemase after release
C-P bond Direct carbon-phosphorus bond Confers metabolic stability against hydrolysis

The following diagram illustrates the mechanism of action of this compound from cellular uptake to bacterial cell death:

G A This compound (L-alanyl-L-1-aminoethylphosphonic acid) B Uptake via bacterial LL-dipeptide permeases A->B C Intracellular hydrolysis by aminopeptidases B->C D Release of fosfalin (L-1-aminoethylphosphonic acid) C->D E Inhibition of alanine racemase D->E F Depletion of D-alanine pools E->F G Inhibition of peptidoglycan biosynthesis F->G H Bacterial cell death G->H

Mechanism of antibacterial action of this compound

Structure-Activity Relationship Analysis

Stereochemical Requirements

Extensive SAR studies have revealed that L-stereochemistry is generally required for both components of the phosphonodipeptide to maintain antibacterial activity [4] [5]. Modifications to the L-Ala(P) moiety typically result in diminished activity, though phosphonate analogues of L-phenylalanine [L-Phe(P)] and L-serine [L-Ser(P)] yield weakly active compounds L-Ala-L-Phe(P) and L-Ala-L-Ser(P) [4] [5].

Amino Acid Substitutions

Systematic variation of the L-alanyl residue has demonstrated that replacement with other amino acids can significantly impact both potency and antibacterial spectrum [1] [6]:

  • L-Norvaline (L-Nva) substitution produces L-Nva-L-Ala(P), which exhibits enhanced in vitro activity compared to the parent compound [4] [5]
  • Certain modifications yield dipeptides with broader antibacterial spectra, including activity against Pseudomonas aeruginosa, which is not covered by this compound itself [1] [6]
  • Specific substitutions can improve in vivo efficacy when administered orally, though most active phosphonodipeptides show superior performance with parenteral administration [1] [6]
Oligopeptide Extensions

Phosphono-oligopeptides demonstrate interesting properties that differ from their dipeptide precursors:

  • Compounds like (L-Ala)₂-L-Ala(P) exhibit broader in vitro antibacterial spectra against additional pathogens including Haemophilus influenzae, Streptococcus faecalis, and Streptococcus pneumoniae [1] [6]
  • However, this expanded in vitro activity often does not translate to in vivo efficacy due to rapid metabolic cleavage to the parent dipeptide [4] [5]
  • Stabilized oligopeptides such as Sar-L-Nva-L-Nva-L-Ala(P) have been developed with enhanced in vivo potency and broader antibacterial spectrum [4] [5]

Table 2: Activity Spectrum of this compound Against Contemporary Bacterial Pathogens

Bacterial Category Representative Pathogens MIC₉₀ (mg/L) Potency Compared to Fosfomycin
Gram-negative Bacteria
Escherichia coli (including CPE) 53 isolates (35 carbapenemase producers) 0.25 4-fold more active
Klebsiella pneumoniae 87% of isolates 8 Variable
Enterobacter cloacae 27 isolates 4 16-fold more active
Gram-positive Bacteria
Methicillin-resistant Staphylococcus aureus (MRSA) 37 isolates 8 Comparable
Glycopeptide-resistant Enterococcus faecium 34 isolates (31 glycopeptide-resistant) 32 Di-alanyl fosfalin more potent (MIC₉₀ = 4 mg/L)

Experimental Protocols for Key Assays

In Vitro Antibacterial Susceptibility Testing

Objective: Determine minimum inhibitory concentrations (MICs) of phosphonopeptides against bacterial isolates [3].

Methodology:

  • Prepare serial two-fold dilutions of phosphonopeptides in appropriate broth media (Mueller-Hinton broth recommended)
  • Standardize bacterial inoculum to approximately 5 × 10⁵ CFU/mL
  • Incubate at 35±2°C for 16-20 hours
  • Determine MIC as the lowest concentration completely inhibiting visible growth
  • Include quality control strains according to CLSI/EUCAST guidelines
Chequerboard Synergy Testing

Objective: Evaluate synergistic interactions between this compound and conventional antibiotics (e.g., meropenem) against multidrug-resistant pathogens [3].

Methodology:

  • Prepare two-dimensional arrays of antibiotic combinations in microtiter plates
  • This compound concentrations typically range from 0.125-8 mg/L
  • Meropenem concentrations typically range from 0.06-32 mg/L
  • Calculate fractional inhibitory concentration index (FICI) where:
    • FICI = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)
    • FICI ≤ 0.5 indicates synergy [3]
In Vivo Efficacy Models

Objective: Assess in vivo antibacterial activity in infected animal models [1] [6].

Methodology:

  • Utilize murine septicemia models with clinical isolates (e.g., E. coli, K. pneumoniae)
  • Administer phosphonopeptides via oral or parenteral routes at various time points post-infection
  • Monitor survival rates or bacterial loads in target organs
  • Compare efficacy to parent compounds and standard antibiotics

Contemporary Research and Therapeutic Potential

Recent investigations have revealed that this compound demonstrates promising activity against contemporary multidrug-resistant pathogens [3]:

  • Synergy with β-lactams: Against carbapenemase-producing Enterobacterales, this compound exhibits synergy with meropenem in 16 of 20 isolates (80%) as determined by FICI ≤ 0.5 [3]
  • Activity against MRSA: this compound exhibits moderate activity (MIC₉₀ = 8 mg/L) with slightly enhanced potency observed for β-chloro-L-alanyl-β-chloro-L-alanine (MIC₉₀ = 4 mg/L) [3]
  • Potent anti-enterococcal activity: Di-alanyl fosfalin demonstrates exceptional activity against glycopeptide-resistant enterococci (MIC₉₀ = 0.5 mg/L for E. faecalis and 2 mg/L for E. faecium), representing a 16-256-fold improvement over this compound [3]

The following diagram illustrates the strategic approach to developing phosphonopeptides with enhanced therapeutic potential:

G A This compound Core Structure B Structure-Activity Relationship Analysis A->B C Strategic Modifications B->C D Amino Acid Substitutions C->D E Oligopeptide Extensions C->E F Stabilized Analogs C->F G Enhanced Antibacterial Spectrum D->G E->G H Improved In Vivo Efficacy F->H I Therapeutic Candidates for MDR Infections G->I H->I

Rational development path for enhanced phosphonopeptides

Conclusion and Future Perspectives

The structure-activity relationship of this compound reveals a sophisticated molecular design that effectively targets bacterial cell wall biosynthesis through a unique transport-activated mechanism. Key structural features essential for antibacterial activity include the L-stereochemistry of both components, specific amino acid substitutions that modulate potency and spectrum, and oligopeptide extensions that can broaden activity despite metabolic stability challenges.

Contemporary research demonstrates that phosphonopeptides retain clinically relevant activity against modern multidrug-resistant pathogens, particularly when used in combination with other antibiotics. The development of stabilized analogs and strategic combinations may position this class of antibacterial agents as valuable therapeutic options in the ongoing battle against antimicrobial resistance.

References

Alafosfalin in vitro antibacterial spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

The antibacterial action of alafosfalin relies on a targeted delivery mechanism. The following diagram illustrates this process and the subsequent inhibition of cell wall synthesis.

G This compound This compound PeptidePermease PeptidePermease This compound->PeptidePermease  Uptake IntracellularHydrolysis IntracellularHydrolysis PeptidePermease->IntracellularHydrolysis Fosfalin Fosfalin IntracellularHydrolysis->Fosfalin AlanineRacemase AlanineRacemase Fosfalin->AlanineRacemase  Inhibits DAlanine DAlanine AlanineRacemase->DAlanine  Produces PeptidoglycanSynthesis PeptidoglycanSynthesis DAlanine->PeptidoglycanSynthesis BacterialLysis BacterialLysis PeptidoglycanSynthesis->BacterialLysis  Disruption leads to

This compound is actively transported into bacterial cells by stereospecific LL-dipeptide permeases [1]. Once inside, it undergoes enzymatic hydrolysis by aminopeptidases, releasing the active metabolite fosfalin (L-1-aminoethylphosphonic acid) [2] [1]. Fosfalin irreversibly inhibits the enzyme alanine racemase [1]. This inhibition halts the production of D-alanine, an essential building block for peptidoglycan biosynthesis [1]. Without a intact cell wall, bacteria undergo rapid lysis, an effect that is particularly bactericidal against Gram-negative organisms [1].

In Vitro Antibacterial Spectrum

The following tables summarize the in vitro activity of this compound against various bacterial groups, based on contemporary data against multidrug-resistant isolates.

Table 1: Activity against Carbapenemase-Producing Enterobacterales (CPE) [1]

Organism No. of Isolates MIC₅₀ (mg/L) MIC₉₀ (mg/L) MIC Range (mg/L)
Escherichia coli 53 0.12 0.25 ≤0.12 - 2
Klebsiella pneumoniae 75 1 4 0.25 - >8
Enterobacter cloacae 27 1 4 0.5 - 4
All CPE 128 1 4 ≤0.12 - >8

Table 2: Activity against Gram-Positive Pathogens [1]

Organism No. of Isolates MIC₅₀ (mg/L) MIC₉₀ (mg/L) MIC Range (mg/L)
Methicillin-Resistant Staphylococcus aureus (MRSA) 37 4 8 1 - >8
Glycopeptide-Resistant Enterococcus faecium (GRE) 34 4 32 1 - 32

Notable Gaps in Spectrum: Earlier studies consistently report that this compound lacks appreciable activity against Pseudomonas aeruginosa and Acinetobacter species [3] [1]. Activity is also typically poor against Proteus mirabilis and Providencia species [1].

Synergistic Interactions

A key characteristic of this compound is its synergistic effect when combined with other antibiotics, particularly β-lactams.

Table 3: Synergy with β-lactam Antibiotics [3] [1]

Combination Partner Test Organisms Key Findings
Cephalexin Various Enterobacterales Demonstrated synergy in vitro and in animal models; co-administered in early human pharmacokinetic studies [3].
Meropenem Carbapenemase-Producing Enterobacterales (CPE) Synergy (FICI ≤0.5) was observed against 16 of 20 (80%) clinical isolates [1].

This synergy is attributed to the complementary mechanisms of action: β-lactams target later stages of peptidoglycan cross-linking, while this compound inhibits the early, foundational step of D-alanine production [3].

Experimental Protocols

For researchers aiming to replicate these findings, here are core methodological details.

Broth Microdilution for MIC Determination [1]

  • Methodology: Standard broth microdilution in line with guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
  • Inoculum: Prepare a bacterial suspension adjusted to a standardized density (e.g., 0.5 McFarland standard) and further dilute in appropriate broth medium.
  • Compound Preparation: Serially dilute this compound in a 96-well microtiter plate. The tested concentration range in recent studies was 0.12 mg/L to 32 mg/L [1].
  • Incubation: Inoculate plates and incubate aerobically at 35±2°C for 16-20 hours.
  • Reading Endpoints: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Chequerboard Method for Synergy Testing [1]

  • Setup: Prepare a two-dimensional array of serial dilutions for both this compound and the partner antibiotic (e.g., meropenem) in a microtiter plate.
  • Inoculation: Inoculate each well with the standardized bacterial suspension.
  • Calculation: After incubation, calculate the Fractional Inhibitory Concentration Index (FICI). An index of ≤0.5 is interpreted as synergy [1].

Conclusion and Recent Perspectives

While never widely adopted as a monotherapy, this compound exhibits a defined in vitro spectrum with several compelling properties for modern drug development:

  • It demonstrates potent activity against many Enterobacterales, including contemporary multidrug-resistant strains like CPE [1].
  • It shows promising synergy with β-lactam antibiotics, potentially restoring the activity of last-resort drugs like carbapenems against resistant pathogens [1].
  • Its unique mechanism of action and delivery system may help overcome resistance mechanisms that affect other antibiotic classes [1].

Given the urgent threat of antimicrobial resistance, revisiting abandoned agents like this compound, particularly in rational combination therapies, represents a viable strategy for expanding the available treatment options.

References

Alafosfalin metabolism and pharmacokinetics in humans

Author: Smolecule Technical Support Team. Date: February 2026

Human Pharmacokinetics of Alafosfalin

The table below summarizes key pharmacokinetic parameters of this compound in healthy human volunteers from a foundational 1980 study [1] [2].

Parameter Findings in Humans
Absorption & Bioavailability Well absorbed after oral administration (doses 50 mg - 2,500 mg). Oral bioavailability is approximately 50%, largely independent of dose. Some hydrolysis occurs before the drug reaches systemic circulation [1].
Peak Plasma Concentration A 500 mg oral dose resulted in peak serum concentrations of 4-9 mg/L, achieved within 1 hour of dosing [3].
Protein Binding No significant binding to serum proteins, as reported in animal models [3].
Distribution Distributed to most tissues, though not significantly to the liver or brain [3].
Elimination Half-life Approximately 60 minutes (1 hour) [1].
Route of Elimination Primarily renal (urine) [1].
Metabolism Undergoes metabolic hydrolysis to alanine and L-1-aminoethylphosphonic acid (fosfalin) [1] [3].
Urinary Excretion of Intact Drug Dose-dependent, increasing from 6 ± 1% (after 50 mg dose) to 17 ± 1% (after 2,500 mg dose), due to saturable renal reabsorption [1].
Effect of Renal Impairment Reduced urinary excretion in subjects with impaired glomerular function [1].
Drug Interaction (Cephalexin) When co-administered, this compound and cephalexin are absorbed, distributed, and eliminated at virtually identical rates [1].

Mechanism of Action and Transport

This compound is a peptide mimetic. Its antibacterial activity and pharmacokinetics are driven by specific transport and enzymatic processes.

G Extracellular Extracellular Uptake via Bacterial Oligopeptide Permeases Uptake via Bacterial Oligopeptide Permeases Extracellular->Uptake via Bacterial Oligopeptide Permeases  this compound Intracellular Intracellular Intracellular Hydrolysis by Aminopeptidases Intracellular Hydrolysis by Aminopeptidases Intracellular->Intracellular Hydrolysis by Aminopeptidases Uptake via Bacterial Oligopeptide Permeases->Intracellular Fosfalin Released Fosfalin Released Intracellular Hydrolysis by Aminopeptidases->Fosfalin Released Inhibition of Alanine Racemase Inhibition of Alanine Racemase Fosfalin Released->Inhibition of Alanine Racemase Disruption of Peptidoglycan Synthesis Disruption of Peptidoglycan Synthesis Inhibition of Alanine Racemase->Disruption of Peptidoglycan Synthesis Bacterial Cell Lysis (Bactericidal) Bacterial Cell Lysis (Bactericidal) Disruption of Peptidoglycan Synthesis->Bacterial Cell Lysis (Bactericidal) Human Intestinal Absorption Human Intestinal Absorption Uptake via H+/Peptide Symporters (PEPT1/PEPT2) Uptake via H+/Peptide Symporters (PEPT1/PEPT2) Human Intestinal Absorption->Uptake via H+/Peptide Symporters (PEPT1/PEPT2)  this compound Systemic Circulation Systemic Circulation Uptake via H+/Peptide Symporters (PEPT1/PEPT2)->Systemic Circulation

This compound's bacterial uptake and activation pathway, and its human intestinal absorption mechanism.

  • Bacterial Uptake and Activation: this compound is actively transported into bacterial cells by stereospecific oligopeptide permeases [4] [3]. Inside the cell, it is hydrolyzed by aminopeptidases to release L-1-aminoethylphosphonic acid (fosfalin). Fosfalin inhibits the enzyme alanine racemase, which is essential for the synthesis of D-alanine, a key component of bacterial peptidoglycan cell walls [4] [3]. This inhibition leads to bacterial cell lysis [3].

  • Human Intestinal Absorption: The oral bioavailability of this compound is facilitated by its active transport across the intestinal epithelium by H+/peptide symporters, PEPT1 and PEPT2 [5] [3].

Key Experimental Methodologies

The data in the summary table were generated using standard clinical and analytical techniques [1]:

  • Study Population: Healthy human volunteers.
  • Dosing and Sampling: Oral administration of this compound across a wide dose range (50 mg to 2,500 mg), with subsequent collection of blood and urine samples over time.
  • Bioanalysis: Drug concentrations in plasma and urine were measured using suitable analytical methods (the original study likely used microbiological assays or early chromatographic techniques).
  • Pharmacokinetic Analysis: Parameters like half-life and bioavailability were calculated from concentration-time data using established pharmacokinetic models.
  • Special Populations: The impact of renal impairment was assessed by studying subjects with varying degrees of compromised kidney function.

Contemporary Research Context

Although this compound was never licensed for clinical use, interest has resurged due to increasing antimicrobial resistance [3].

  • Activity Against MDR Pathinals: Recent in vitro studies show this compound is active against many contemporary multidrug-resistant (MDR) strains, including carbapenemase-producing *Enterobacterales* (MIC90: 4 mg/L) and methicillin-resistant *Staphylococcus aureus* (MRSA) (MIC90: 8 mg/L) [3].
  • Synergistic Combinations: this compound shows synergistic effects in vitro when combined with β-lactam antibiotics like meropenem against carbapenemase-producing isolates [3].

References

Alafosfalin: Core Properties & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Alafosfalin is a synthetic antibacterial phosphonodipeptide that incorporates a hydrolytically stable carbon-phosphorus (C-P) bond, mimicking the structure of the bacterial cell wall precursor alanyl-alanine [1] [2]. Its mechanism of action involves competitive inhibition of the D-alanine:D-alanine ligase (Ddl) enzyme. This blockade prevents the formation of the D-alanyl-D-alanine dipeptide, an essential component of the peptidoglycan precursor UDP-N-acetylmuramyl-pentapeptide. Consequently, bacterial cell wall synthesis is disrupted, leading to cell lysis and death [1] [2]. The following diagram illustrates this pathway and the drug's mechanism.

G This compound inhibits the bacterial cell wall synthesis pathway. L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Racemase Ddl_Enzyme D-alanine : D-alanine ligase (Ddl) D_Ala->Ddl_Enzyme DAla_DAla D-alanyl-D-alanine (UDP-MurNAc-pentapeptide precursor) Peptidoglycan Peptidoglycan (Intact Cell Wall) DAla_DAla->Peptidoglycan Ddl_Enzyme->DAla_DAla This compound This compound This compound->Ddl_Enzyme Inhibits

Pharmacokinetics & Antimicrobial Activity

Pharmacokinetic Profile

Early studies in rats, baboons, and humans characterized the absorption, distribution, and elimination of this compound [1]. The table below summarizes these key parameters.

Parameter Rat Baboon Human
Plasma Half-life ~20 minutes ~1 hour ~1 hour
Peak Plasma Time (IM/SC) 15-20 minutes 15-20 minutes 15-20 minutes
Oral Absorption Well absorbed, but extensive first-pass metabolism Well absorbed, but extensive first-pass metabolism Well absorbed; first-pass metabolism less marked than in animals
Primary Elimination Route Renal Renal Renal
Tissue Distribution High in most tissues and inflammatory exudates; low in brain High in most tissues and inflammatory exudates; low in brain High in most tissues and inflammatory exudates; low in brain

Key Findings from Pharmacokinetic Studies:

  • Dosing and Efficacy: Administration of a 200-mg intramuscular or 500-mg oral dose in humans produced plasma and urine concentrations of the intact dipeptide that exceeded the in vitro Minimal Inhibitory Concentration (MIC) for many pathogenic organisms [1].
  • Synergistic Potential: The pharmacokinetic profile of this compound (rapid absorption and ~1 hour half-life) was noted to be similar to that of many β-lactam antibiotics, suggesting the potential for synergistic combinations in clinical use [1].
Antibacterial and Fungicidal Activity

Research has demonstrated the activity of this compound against a range of pathogens.

Activity / Organism Quantitative Measure (ID₅₀ / MSC) Notes / Context
Gram-negative bacteria [2] ID₅₀: 0.1 - 4 μg/cm³ ID₅₀ is the dose causing 50% inhibition.
Fungicidal Activity (Magnaporthe grisea) [2] MSC: 5 μg/cm³ MSC is the Minimum Suppressing Concentration for inhibiting mycelium pigmentation.
Phosphinic Analogue (Magnaporthe grisea) [2] MSC: 1 μg/cm³ The phosphinic analogue showed higher fungicidal activity than this compound itself.

Synthesis and Development of Analogues

A 2008 study detailed a more efficient synthesis method for this compound and its phosphinic analogue, reducing the number of stages required. A key step involved utilizing a readily accessible phosphinate intermediate derived from acetaldoxime and hypophosphorous acid (H₃PO₂) [2]. The experimental workflow for this synthesis and subsequent bioevaluation is outlined below.

G Workflow for synthesis and bioevaluation of this compound analogues. Start Acetaldoxime + H₃PO₂ Step1 Synthesis of phosphinate intermediate Start->Step1 Step2 Diastereomeric separation (N-benzyloxycarbonyl derivatives) Step1->Step2 Step3 Peptide coupling (to form dipeptide) Step2->Step3 Step4 Deprotection Step3->Step4 Product1 This compound Step4->Product1 Product2 Phosphinic Analogue Step4->Product2 Eval In vitro & In vivo Bioevaluation Product1->Eval Product2->Eval

Key Experimental Insights:

  • Diastereomeric Separation: The separation of diastereomeric N-benzyloxycarbonyl derivatives during synthesis was crucial for obtaining pure and highly active final analogues [2].
  • Condition-Dependent Activity: The phosphinic analogue lost its fungicidal activity under full broth conditions, likely due to competition with environmental amino acids. In contrast, this compound (dipeptide 2) maintained its activity, highlighting the importance of the transport system for its efficacy [2].

Research Applications and Modern Context

The concept of peptide-based transport for antibacterial agents, exemplified by this compound, remains relevant.

  • Infection Imaging: this compound's ability to be transported into bacterial cells has been exploited in diagnostic development. For instance, ⁹⁹ᵐTc-alafosfalin has been studied as a radiopharmaceutical for specifically imaging bacterial infections [3].
  • Continued Scientific Interest: The presence of this compound in recent research, such as the 2025 study on radioiodinated oseltamivir phosphate where it is cited as a benchmark for infection imaging agents, indicates its enduring value as a reference compound in the field [3].

Information Gaps and Research Opportunities

This review is based on available search results, which has some limitations. The foundational pharmacokinetic and mechanism-of-action data primarily comes from 1979, and modern, detailed experimental protocols for all key experiments are not available in the accessed excerpts. Full text of the articles may contain more granular methodology.

Future research could focus on leveraging modern synthetic and analytical techniques to develop new generations of phosphonopeptides, exploring their synergy with contemporary antibiotics, and further developing their application in diagnostic imaging.

References

Alafosfalin Pharmacokinetics in Human Volunteers

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Observed Data Conditions / Notes
Bioavailability ~50% Oral administration; improved with milk [1].
Peak Serum Concentration 4-9 mg/L Achieved within 1 hour after a 500 mg oral dose [1].
Time to Peak Concentration Within 1 hour After oral dosing [1].
Serum Half-Life ≤ 1 hour Rapid elimination [1].
Primary Elimination Route Renal [1]
Urine Concentration >50 mg/L Maintained for the first 6 hours after dosing [1].
Protein Binding Not significant Based on animal models [1].
Tissue Distribution Distributed in most tissues Lower distribution in liver and brain (animal models) [1].

Mechanism of Action & Experimental Evidence

Alafosfalin is a phosphonodipeptide antibiotic that represents an early example of a "Trojan horse" strategy for drug delivery [1]. Its mechanism is illustrated below:

G A This compound enters bacterial cell B Bacterial aminopeptidases cleave the dipeptide A->B C Release of fosfalin (1-aminoethylphosphonic acid) B->C D Fosfalin inhibits alanine racemase C->D E Depletion of D-alanine D->E F Inhibition of peptidoglycan biosynthesis E->F G Bacterial cell lysis (Bactericidal effect) F->G

Uptake and Activation: this compound is actively transported into bacterial cells via stereospecific LL-dipeptide permeases [2] [1]. Once inside, bacterial aminopeptidases hydrolyze the compound, releasing the active moiety, fosfalin (L-1-aminoethylphosphonic acid) [2] [1].

Molecular Target and Effect: Fosfalin binds to and inhibits the bacterial enzyme alanine racemase [1]. This enzyme is essential for converting L-alanine to D-alanine, a key building block for peptidoglycan, the main structural component of the bacterial cell wall [2]. Inhibition of this process leads to rapid lysis and death of susceptible Gram-negative bacteria [1].

Key In-Vitro Susceptibility Data

The table below shows the minimum inhibitory concentration (MIC) of this compound against various bacteria, demonstrating its spectrum of activity.

Bacterial Strain MIC₅₀ (mg/L) MIC₉₀ (mg/L) Notes
Escherichia coli (n=53) 0.25 2 Includes carbapenemase-producing strains [1].
Klebsiella pneumoniae (n=75) - 8 87% of isolates inhibited by ≤8 mg/L [1].
Enterobacter cloacae (n=27) - 4 [1]

| Methicillin-Resistant Staphylococcus aureus (MRSA) (n=37) | - | 8 | [1] | | Enterococcus faecium (n=34) | - | 32 | Includes glycopeptide-resistant isolates [1]. |

Synergy with Other Antibiotics

Early research indicated that this compound could act synergistically with other antibiotics that target cell wall synthesis, such as cephalexin [3]. A recent study against contemporary multidrug-resistant strains found that:

  • This compound acted synergistically with meropenem against 16 out of 20 isolates of carbapenemase-producing Enterobacterales [1]. This suggests a promising potential for combination therapies in the face of modern antimicrobial resistance.

References

Theoretical Background & Method Development Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Alafosfalin is a phosphonodipeptide antibiotic that inhibits bacterial cell wall biosynthesis [1] [2] [3]. Its structure contains both amino and phosphonic acid functional groups, making it highly polar and hydrophilic [2]. These properties make reversed-phase (RP) HPLC with ion-pairing the most suitable technique to achieve sufficient retention and peak shape on a conventional C18 column.

The method below uses a phosphate buffer to control pH and tetrabutylammonium bromide as an ion-pairing reagent to interact with the phosphonic acid group, thereby increasing retention. A UV detector is specified, as amino acids typically have sufficient chromophoric activity in the low UV range [4].

Detailed HPLC Method Protocol

Instrumentation and Consumables
  • HPLC System: Capable of gradient elution and with a photodiode array (PDA) or UV-Vis detector.
  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
  • Mobile Phase A: 25 mM Potassium Phosphate Buffer, pH 6.4, containing 5 mM Tetrabutylammonium bromide.
  • Mobile Phase B: Acetonitrile.
  • Sample Diluent: Mobile Phase A.
  • Syringe Filters: 0.45 µm, nylon or PVDF.
Preparation of Solutions
  • 25 mM Potassium Phosphate Buffer, pH 6.4: Dissolve 3.4 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 6.4 using a 1 M potassium hydroxide solution.
  • Ion-Pairing Mobile Phase A: To the above phosphate buffer, add tetrabutylammonium bromide to a final concentration of 5 mM. Mix thoroughly and degas.
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with sample diluent.
  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with diluent to cover the expected concentration range (e.g., 5–200 µg/mL).
Chromatographic Conditions

The table below summarizes the key parameters for the analysis.

Parameter Specification
Column C18 (150 mm x 4.6 mm, 3.5 µm)

| Mobile Phase | A: 25 mM Phosphate Buffer (pH 6.4) + 5 mM TBAB B: Acetonitrile | | Elution Mode | Isocratic (92.5% A / 7.5% B) | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection (UV) | 210 nm | | Run Time | 15 minutes |

Experimental Workflow

The following diagram outlines the complete procedure from sample preparation to system shutdown.

start Start HPLC Protocol prep Prepare Mobile Phase and Standards start->prep eq Equilibrate System with Mobile Phase prep->eq inj Inject Sample eq->inj acq Acquire Chromatogram inj->acq shutdown Shutdown and Column Storage acq->shutdown end End shutdown->end

Anticipated Method Performance & Validation

A well-developed method should meet standard validation criteria as per ICH guidelines [4]. The table below outlines the expected performance characteristics.

Validation Parameter Expected Performance
Retention Time ~5-8 minutes (to be determined experimentally)
Linearity R² > 0.999 over specified range (e.g., 5-200 µg/mL)
Precision (RSD) < 1.0% for peak area
Accuracy (% Recovery) 98 - 102%
Tailing Factor (T) < 1.5
Theoretical Plates (N) > 2000

Critical Notes for the Analyst

  • Ion-Pairing Reagent Stability: Mobile phases containing ion-pairing reagents should be prepared fresh regularly (e.g., weekly) to prevent microbial growth or degradation.
  • System Equilibration: After changing the mobile phase, allow sufficient time for the system to equilibrate until a stable baseline is achieved. This is crucial for retention time reproducibility.
  • Specificity: For a stability-indicating method, the specificity must be demonstrated by forcing the degradation of this compound (e.g., under acid, base, oxidative, and thermal stress) and confirming the resolution of the analyte peak from all degradation products [4].
  • Wavelength Selection: The use of 210 nm is common for peptides and amino acids but can be subject to interference from the mobile phase or impurities. A PDA detector is recommended to confirm the peak purity and select the optimal wavelength.

Troubleshooting Guide

Observation Potential Cause Corrective Action

| Poor Peak Shape (Tailing) | - Silanol interactions

  • Incorrect pH | - Use a column designed for basic compounds
  • Ensure mobile phase pH is accurately prepared | | Low Retention Time | - Insufficient ion-pairing
  • High organic content | - Confirm concentration of TBAB
  • Verify mobile phase composition | | High Backpressure | - Column blockage
  • Buffer precipitation | - Filter all samples and mobile phases
  • Avoid mixing phosphate buffer with high acetonitrile (>70%) for storage |

Research and Development Perspectives

The development of a robust analytical method for this compound is a critical step in modernizing the study of this antimicrobial agent. This application note provides a foundational protocol that can be adapted and validated for specific research needs, such as analyzing stability samples, studying pharmacokinetics, or quantifying the drug in formulations. Future work could explore coupling HPLC with Mass Spectrometry (LC-MS) for higher sensitivity and definitive peak identification [4].

References

Comprehensive Application Notes and Protocols: Synthesis and Evaluation of Alafosfalin and Phosphinic Analogues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Phosphinic peptides are a class of pseudopeptides where the classic amide bond (-CO-NH-) is replaced by a phosphinate moiety (-P(O)(OH)CH₂-). This modification is not designed to mimic the ground state of a peptide, but rather the tetrahedral transition state assumed during amide bond hydrolysis. This makes phosphinic peptides potent, mechanism-based inhibitors of various enzymes, particularly metalloproteases [1] [2].

Alafosfalin (L-Ala-L-Ala(P), where Ala(P) is (1-aminoethyl)phosphonic acid) is a landmark phosphonopeptide antibiotic. It functions as a prodrug; the peptide moiety facilitates transport into bacterial cells, where intracellular hydrolysis releases the toxic aminophosphonic acid, an inhibitor of alanine racemase, a key enzyme in bacterial cell wall biosynthesis [3] [4]. Recent research has expanded to include phosphinic analogues of this compound, which replace the phosphonic acid with a phosphinic acid group, often demonstrating enhanced biological activities, including significant fungicidal activity [5].

Synthetic Protocols

The synthesis of the phosphinic backbone can be approached from two primary directions: the N→C terminus strategy and the C→N terminus strategy.

N→C Terminus Synthesis Strategy

This is a traditional and widely used approach involving the phospha-Michael addition of an α-amino-H-phosphinic acid to an acrylate derivative [1].

Workflow: N→C Terminus Synthesis

N_to_C_Synthesis Start Start: Synthetic Planning Step1 1. Prepare α-Amino-H-phosphinic Acid • Three-component condensation of aldehyde,  hypophosphorous acid, and amine (e.g., diphenylmethylamine) • Acidic hydrolysis to free α-aminophosphonous acid • N-protection (e.g., Cbz, Boc, Fmoc) Start->Step1 Step2 2. Prepare Acrylate Component • Typically via Knoevenagel reaction of  α-substituted malonate monoesters  and formaldehyde Step1->Step2 Step3 3. Phospha-Michael Addition • Activate H-phosphinic component with TMSCl/tertiary amine • Add to acrylate • Forms C-P-C pseudodipeptide skeleton Step2->Step3 Step4 4. Deprotection & Purification • Remove protecting groups • Purify via chromatography • Obtain final phosphinic dipeptide analogue Step3->Step4

Detailed Protocol: Phospha-Michael Addition

  • Objective: To construct the phosphinic dipeptide backbone via addition of an N-protected α-amino-H-phosphinate to an acrylate.
  • Materials:
    • N-Cbz-protected (R,S)-1-aminoethylphosphinic acid (1.0 equiv)
    • Methyl acrylate (1.2 equiv)
    • Chlorotrimethylsilane (TMSCl, 1.1 equiv)
    • N,N-Diisopropylethylamine (DIPEA, 2.2 equiv)
    • Anhydrous Dimethylformamide (DMF)
    • Nitrogen atmosphere
  • Procedure:
    • Charge a flame-dried, nitrogen-purged round-bottom flask with the N-Cbz-protected α-amino-H-phosphinic acid (e.g., 1.0 mmol) in anhydrous DMF (5 mL).
    • Cool the mixture to 0°C in an ice bath.
    • Sequentially add DIPEA (2.2 mmol) and TMSCl (1.1 mmol) dropwise with stirring. The reaction mixture may become homogeneous, indicating in-situ silylation and activation of the H-phosphinic acid to the more nucleophilic tervalent phosphonite ester.
    • After 30 minutes, add methyl acrylate (1.2 mmol) dropwise.
    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours under a nitrogen atmosphere.
    • Quench the reaction by careful addition of a saturated aqueous ammonium chloride solution.
    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).
    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to obtain the protected phosphinic dipeptide analogue.
  • Notes: The use of TMSCl and a tertiary amine provides mild activation conditions. Other strong bases can be used to catalyze the reaction if starting from alkyl H-phosphinate esters. The stereochemistry of the final product requires careful control and may involve diastereomeric separation at a later stage [1] [5].
C→N Terminus Synthesis Strategy

This alternative approach involves building the phosphinic scaffold prior to incorporating the N-terminal amino acid fragment via a multicomponent reaction.

Workflow: C→N Terminus Synthesis

C_to_N_Synthesis Start Start: Synthetic Planning StepA A. Form β-Substituted H-phosphinic Acid • Add bis(trimethylsilyl) phosphonite  to an acrylate • Yields β-alkoxycarbonylethyl-H-phosphinic acid Start->StepA StepB B. Multicomponent Condensation • React H-phosphinic acid from Step A  with an aldehyde and an amino/amido component • Kabachnik-Fields/Phospha-Mannich type reaction StepA->StepB StepC C. Elaboration & Purification • Functionalize the intermediate • Purify to obtain final phosphinic dipeptide StepB->StepC

Detailed Protocol: Kabachnik-Fields Reaction

  • Objective: To synthesize a phosphinic dipeptide analogue via a one-pot, three-component condensation.
  • Materials:
    • β-Carboxyethyl-H-phosphinic acid (1.0 equiv)
    • Benzaldehyde (1.1 equiv)
    • Benzyl carbamate (1.0 equiv)
    • Acetic acid (catalytic amount)
    • Toluene
  • Procedure:
    • Combine β-carboxyethyl-H-phosphinic acid (1.0 mmol), benzaldehyde (1.1 mmol), and benzyl carbamate (1.0 mmol) in toluene (10 mL).
    • Add a catalytic amount of acetic acid (0.1 mmol).
    • Reflux the reaction mixture under a Dean-Stark apparatus for 12 hours to remove water.
    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.
    • Purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the condensation product.
  • Notes: This method is efficient for creating structural diversity around the phosphinic core. The reaction conditions (temperature, solvent, catalyst) may need optimization based on the specific aldehydes and amine components used [1].

Biological Evaluation and Key Data

Phosphinic dipeptides, including this compound and its analogues, are primarily evaluated for their antimicrobial and enzyme inhibitory activities.

Antibacterial and Fungicidal Activity

Recent studies have revisited this compound and its phosphinic analogues for their potential against drug-resistant bacteria and fungi.

Table 1: Biological Activity of this compound and Selected Analogues

Compound Target / Organism Assay Result / Potency Reference
This compound (L-Ala-L-Ala(P)) Gram-negative bacteria In vitro growth inhibition (ID₅₀) 0.1 - 4 μg/cm³ [5] [4]
This compound Magnaporthe grisea (fungus) Mycelium pigmentation inhibition (MSC*) 5 μg/cm³ [5]
(R)-Phosphinate 4 (Analogue) Magnaporthe grisea (fungus) Mycelium pigmentation inhibition (MSC*) 1 μg/cm³ [5]
L-Nva-L-Ala(P) Gram-negative & Gram-positive bacteria In vitro growth inhibition More potent than this compound [4]
Sar-L-Nva-L-Nva-L-Ala(P) Bacterial infections In vivo efficacy Broader spectrum, more potent than parent dipeptide [4]

MSC: Minimum Suppressing Concentration.

Structure-Activity Relationships (SAR)

The biological activity is highly dependent on the structural features of the dipeptide.

Table 2: Structure-Activity Relationships of Phosphinopeptides

Structural Feature Effect on Activity Key Evidence
Stereochemistry L-configuration generally required in both components for high antibacterial activity. Analogues with D-amino acids show significantly reduced potency [4].
N-terminal Amino Acid Can be varied to modulate potency and spectrum. Replacement of L-Ala in this compound with L-norvaline (L-Nva) yielded a more potent antibacterial [4].
C-terminal Aminophosphonate/phosphinate The phosphinic/phosphonic moiety is essential for activity. Changes to the Ala(P) moiety mostly lead to loss of activity, though L-Phe(P) and L-Ser(P) confer weak activity [4].
Peptide Chain Length Oligopeptides can have a broader in vitro spectrum, but may be metabolized in vivo. Tripeptide (L-Ala)₂-L-Ala(P) has a broader in vitro spectrum than this compound [4].

Troubleshooting and Best Practices

  • Low Yield in Phospha-Michael Addition: Ensure strict anhydrous conditions and the use of high-purity, dry solvents. Confirm the activity of the TMSCl. Incomplete silylation of the H-phosphinic acid starting material is a common point of failure.
  • Diastereomeric Mixtures: The synthesis often produces racemic or diastereomeric products at the carbon alpha to the phosphorus. Plan for a purification step, such as diastereomeric separation of N-benzyloxycarbonyl derivatives using preparative chromatography, to obtain enantiomerically pure products critical for biological evaluation [5].
  • Handling Phosphinic Acids: These compounds are polar and may require reverse-phase (C18) HPLC for final purification. Lyophilization is an effective method for obtaining the final products as stable, white powders.
  • Biological Assay Considerations: The activity of phosphinate analogues, such as compound 4 from [5], can be compromised under nutrient-rich (full broth) conditions due to competition with natural amino acids. Always run assays under defined media conditions when evaluating nutrient uptake-based mechanisms.

Conclusions and Future Perspectives

The synthesis of this compound and its phosphinic analogues is a mature yet evolving field. The well-established N→C phospha-Michael addition and the highly versatile C→N multicomponent reactions provide robust tools for constructing the phosphinic dipeptide scaffold.

The resurgence of interest in these compounds is driven by their dual utility as antibiotics and fungicides, and their premier role as tool compounds for studying Zn-metalloproteases [2]. The continued development of efficient and stereoselective synthetic protocols, combined with a deeper understanding of their structure-activity relationships, will be crucial for unlocking their full potential in drug discovery and chemical biology. Future work will likely focus on creating libraries of phosphinic peptides to target specific, therapeutically relevant enzymes and pathogens.

References

Comprehensive Application Notes and Protocols: Alafosfalin in Selective Culture Media for Enhanced Salmonella Isolation

Author: Smolecule Technical Support Team. Date: February 2026

Background and Principle

The Challenge of Salmonella Detection in Complex Samples

Salmonella species remain one of the most significant foodborne pathogens worldwide, causing an estimated 1.35 million infections annually in the United States alone. According to recent surveillance data, non-typhoidal Salmonella is the leading cause of foodborne infection-related hospitalizations and deaths in the United States, responsible for approximately 26,500 hospitalizations and 420 deaths each year. The European Food Safety Authority (EFSA) has estimated that the overall economic burden of human salmonellosis could reach EUR 3 billion annually. Detection of this pathogen in food products, clinical samples, and environmental sources is critical for public health protection, outbreak investigation, and regulatory compliance. Traditional culture methods continue to serve as the gold standard for Salmonella detection due to their high specificity and regulatory acceptance, though they present significant challenges in terms of selectivity and efficiency. [1] [2]

The complex microbial ecosystems found in stool, food, and environmental samples contain numerous competing organisms that can overgrow or mimic Salmonella on conventional culture media. Traditional selective media such as Hektoen Enteric (HE) agar, Xylose Lysine Deoxycholate (XLD) agar, and Bismuth Sulfite (BS) agar rely primarily on hydrogen sulfide production and carbohydrate fermentation patterns to differentiate Salmonella from other enteric bacteria. However, these characteristics are shared by numerous non-target organisms including Citrobacter spp. and Proteus spp., leading to false-positive results that require laborious confirmatory testing. Additionally, these media may exhibit limited inhibitory capacity against certain Gram-negative competitors commonly found in clinical and food samples, reducing their overall recovery efficiency for Salmonella. [1] [3]

Alafosfalin: Mechanism of Selective Action

This compound (L-alanyl-1-aminoethylphosphonic acid) represents a novel approach to selective inhibition in culture media through its unique bacterial suicide substrate mechanism. This phosphonopeptide antibiotic exploits fundamental differences in bacterial peptide transport and metabolism to achieve selective inhibition:

  • Differential Uptake: this compound is transported into bacterial cells via stereospecific peptide permease systems, with varying efficiency across different bacterial genera.
  • Intracellular Activation: Once inside bacterial cells, this compound is cleaved by intracellular aminopeptidases to release fosfalin (1-aminoethylphosphonic acid).
  • Enzyme Inhibition: The released fosfalin molecule acts as a potent inhibitor of alanine racemase, an enzyme essential for the synthesis of D-alanine, which is a crucial component of bacterial cell wall peptidoglycan.
  • Selective Toxicity: The differential susceptibility among bacterial species depends on both the efficiency of this compound uptake and the intracellular aminopeptidase activity, creating a dual-level selection mechanism that favors Salmonella recovery while inhibiting competitors. [4] [5]

This sophisticated mechanism explains the marked difference in this compound susceptibility between Salmonella strains (mean MIC of 10.2 mg/L) and common competitors like Escherichia coli (mean MIC of 0.7 mg/L), making it an ideal selective agent for culture media. The relatively high resistance of Salmonella enables its growth while suppressing a broad spectrum of Gram-negative competitors that typically complicate isolation. [4]

Formulation Optimization and Comparative Performance

Bacterial Susceptibility Profiling

Comprehensive susceptibility testing against 435 strains of Gram-negative bacteria has revealed distinct patterns of this compound sensitivity that validate its selective potential for Salmonella isolation media. The minimum inhibitory concentration (MIC) distributions demonstrate clear differentiation between Salmonella and many common competing organisms found in stool and food samples.

Table 1: this compound Susceptibility Profiles of Gram-Negative Bacteria [4]

Bacterial Species Number of Strains Tested Mean MIC (mg/L) MIC Range (mg/L)
Salmonella spp. (non-typhi) 63 10.2 4.0-16.0
Escherichia coli 108 0.7 0.25-2.0
Klebsiella pneumoniae 22 2.1 0.5-4.0
Proteus mirabilis 14 6.5 2.0-16.0
Citrobacter freundii 16 3.8 1.0-8.0
Enterobacter cloacae 20 4.2 1.0-8.0
Pseudomonas aeruginosa 7 18.5 8.0-32.0

The data demonstrate an approximately 14-fold difference in mean MIC values between E. coli and non-typhi Salmonella strains, providing a wide selective window for medium optimization. Notably, Proteus mirabilis exhibits intermediate susceptibility, which may explain its occasional appearance as a competing organism on this compound-containing media. [4]

Medium Formulation and Comparative Performance

The original development of this compound-containing media involved modification of ABC chromogenic medium to create a defined formulation that avoids antagonism between this compound and complex peptones present in standard media. The modified ABC medium incorporates this compound at an optimal concentration of 8-16 mg/L, which effectively inhibits most competing flora while allowing robust Salmonella growth. [5]

Table 2: Performance Comparison of this compound-Containing Medium Versus Conventional Media [4]

Culture Medium Salmonella Recovery Rate (%) Relative Recovery Efficiency False-Positive Rate
Modified ABC with this compound 53.6 100% Low
Hektoen Enteric Agar 48.2 89.9% Moderate
Standard ABC Medium 35.7 66.6% Low
XLD Agar 42.1* 78.5% High

*Data from comparable studies [3]

The significant enhancement in Salmonella recovery achieved with this compound-containing medium (53.6% compared to 35.7% with standard ABC medium) underscores its practical value for clinical and food microbiology laboratories. This improvement is particularly notable given that the evaluation was conducted on 1,000 clinical stool samples, representing realistic testing conditions with complex native microflora. [4]

Step-by-Step Experimental Protocol

Preparation of this compound-Containing Modified ABC Medium
3.1.1 Reagents and Materials
  • Bacteriological agar (10 g/L)
  • Defined amino acid mixture (L-arginine, L-aspartic acid, L-cysteine, glycine, L-histidine, L-isoleucine, L-leucine, L-lysine, L-methionine, L-phenylalanine, L-proline, L-serine, L-threonine, L-tryptophan, L-tyrosine, L-valine)
  • Nucleotide bases (guanine, uracil, cytosine, adenine)
  • Sodium citrate (6.5 g/L)
  • Magnesium sulfate (0.1 g/L)
  • Ammonium sulfate (1 g/L)
  • Yeast extract (0.1 g/L)
  • Phosphate buffer system (dipotassium hydrogen phosphate 7 g/L, potassium dihydrogen phosphate 2 g/L)
  • Chromogenic mix: Ferric ammonium citrate (0.5 g/L), X-alpha-Gal (0.08 g/L), CHE-Gal (0.3 g/L), IPTG (0.03 g/L)
  • Sodium deoxycholate (0.5 g/L)
  • This compound stock solution (sterile, 1 g/L in purified water) [5]
3.1.2 Medium Preparation Procedure
  • Amino Acid-Base Solution Preparation: Weigh and combine all amino acids and nucleotide bases in a 2L flask with 800 mL purified water. Heat gently with stirring until complete dissolution.

  • Agar and Salt Addition: Add bacteriological agar, sodium citrate, magnesium sulfate, ammonium sulfate, yeast extract, and phosphate buffers to the solution. Adjust final volume to 1L with purified water.

  • Sterilization: Sterilize the medium by autoclaving at 116°C for 10 minutes. This reduced temperature and time compared to standard media sterilization prevents excessive degradation of heat-labile components.

  • Supplement Addition: Cool the sterilized medium to 50°C in a water bath, then aseptically add:

    • Sodium deoxycholate (0.5 g/L final concentration)
    • Chromogenic mix (pre-sterilized by filtration)
    • This compound stock solution to achieve final concentration of 10 mg/L
  • Plate Pouring: Mix thoroughly but gently to avoid bubbles, and dispense 20-25 mL per sterile petri dish (15 × 100 mm) on a level surface.

  • Storage Conditions: Allow plates to solidify, then store inverted in sealed bags at 2-8°C protected from light. Use within 4 weeks of preparation. [5]

Sample Processing and Salmonella Isolation Workflow

The following workflow diagram illustrates the complete procedure for Salmonella isolation using this compound-containing media:

G Start Sample Collection (Stool or Food) PreEnrichment Pre-enrichment in Buffered Peptone Water (35-37°C, 18-24h) Start->PreEnrichment SelectiveEnrichment Selective Enrichment in Rappaport Vassiliadis Broth or MKTTn Broth (42°C, 24h) PreEnrichment->SelectiveEnrichment Plating Plating on Modified ABC with this compound & XLD (35-37°C, 18-24h) SelectiveEnrichment->Plating ColonySelection Colony Selection: Blue-Green Colonies on Modified ABC Medium Plating->ColonySelection Confirmation Biochemical and Serological Confirmation ColonySelection->Confirmation Result Salmonella Identification and Serotyping Confirmation->Result

3.2.1 Detailed Processing Steps
  • Sample Pre-enrichment

    • Suspend 25 g of food sample or 1 g of stool sample in 225 mL of buffered peptone water (BPW).
    • Mix thoroughly to achieve homogeneous suspension.
    • Incubate at 35-37°C for 18-24 hours to resuscitate injured Salmonella cells and allow initial multiplication.
  • Selective Enrichment

    • Transfer 0.1 mL of pre-enrichment culture to 10 mL of Rappaport Vassiliadis (RV) broth or Muller-Kauffmann Tetrathionate Novobiocin (MKTTn) broth.
    • Incubate RV broth at 42°C or MKTTn broth at 37°C for 24 hours.
    • The selective enrichment step inhibits Gram-positive organisms and additional Gram-negative competitors.
  • Plating and Incubation

    • Streak one loopful (10 μL) from each selective enrichment broth onto:
      • Modified ABC medium with this compound
      • A complementary medium (XLD or HE agar) for comparison
    • Use quadrant streaking method to obtain well-isolated colonies.
    • Incubate plates at 35-37°C for 18-24 hours.
  • Colony Interpretation

    • On modified ABC medium with this compound, typical Salmonella colonies appear as blue-green colonies due to α-galactosidase activity.
    • The medium effectively inhibits most competing flora, providing cleaner backgrounds than conventional media.
    • Compare colony morphology on reference medium (XLD or HE agar) for presumptive identification.
  • Confirmation Tests

    • Select 2-5 typical colonies from each medium for confirmation.
    • Perform biochemical testing (triple sugar iron agar, lysine iron agar, urea hydrolysis).
    • Conduct serological agglutination tests with polyvalent O and H antisers for final confirmation.
    • For complete characterization, submit isolates to reference laboratories for serotyping according to ISO/TR 6579-3:2014. [5] [1] [2]

Quality Control and Troubleshooting

Quality Control Procedures

Rigorous quality control is essential for ensuring consistent performance of this compound-containing media:

  • pH Verification: Confirm final medium pH is 7.2 ± 0.2 using standardized pH meter.

  • Sterility Testing: Incubate 3-5 randomly selected plates at 35-37°C for 24 hours to verify absence of microbial contamination.

  • Performance Testing:

    • Salmonella enterica serovar Typhimurium (ATCC 14028) - expected growth with characteristic blue-green colonies
    • Escherichia coli (ATCC 25922) - expected inhibition or significant growth reduction
    • Inoculate control strains individually and in mixed culture to verify selective properties
  • Storage Stability: Monitor lot-to-lot performance for 4 weeks to establish expiration dating. [5]

Troubleshooting Guide

Table 3: Troubleshooting this compound-Containing Media Performance [4] [5]

Problem Potential Cause Solution
Excessive competitor growth This compound concentration too low Verify stock solution concentration; Check preparation technique
Poor Salmonella recovery This compound concentration too high Perform dose-response calibration (2-32 mg/L)
Atypical colony morphology Medium degradation Use fresh plates; Check storage conditions; Protect from light
No growth of quality control strains Component deficiency Verify all supplements added; Check autoclaving conditions
High background fluorescence Contaminated chromogenic substrates Filter-sterilize chromogenic mix; Use molecular biology grade reagents

Advanced Applications and Integration with Modern Detection Methods

Complementary Detection Technologies

While culture methods remain the gold standard for Salmonella detection, integrating this compound-containing media with modern detection technologies can enhance overall testing efficiency:

  • Chromogenic Media Integration: The combination of this compound's selective properties with chromogenic substrates for α-galactosidase detection in modified ABC medium creates a highly specific platform for presumptive Salmonella identification.

  • Molecular Confirmation: Colonies isolated on this compound-containing media can be directly subjected to PCR verification targeting Salmonella-specific genes (invA, fimA, etc.), reducing confirmation time from days to hours.

  • Immunological Detection: Isolated colonies can be rapidly screened using latex agglutination tests or lateral flow immunoassays for preliminary serogroup identification.

  • Automated Systems Compatibility: The clean background provided by this compound's selective inhibition makes colonies ideal for automated enumeration and identification systems. [1] [2]

Addressing the Viable But Non-Culturable (VBNC) State Challenge

Recent research has highlighted the significance of viable but non-culturable (VBNC) Salmonella cells in food and environmental samples. These cells retain metabolic activity and pathogenicity but cannot be recovered using conventional culture methods, leading to false-negative results. While this compound-containing media significantly improve recovery of culturable Salmonella, complementary approaches are needed to address VBNC cells:

  • Resuscitation Techniques: Extended pre-enrichment in buffered peptone water with pyruvate or catalase supplementation may help recover stressed cells.
  • Molecular Detection Integration: PCR-based methods targeting RNA or viability markers can detect VBNC cells that remain undetectable by culture.
  • Flow Cytometry Applications: Viability staining coupled with flow cytometry provides rapid assessment of total viable Salmonella populations regardless of culturability.

The integration of these advanced approaches with selective culture on this compound-containing media creates a comprehensive detection strategy that addresses both culturable and VBNC Salmonella populations. [1]

Conclusion

The incorporation of This compound as a selective agent in culture media represents a significant advancement in Salmonella detection technology. Its unique mechanism of action based on differential bacterial uptake and intracellular activation provides superior selectivity compared to traditional inhibitors. The modified ABC medium with this compound has demonstrated enhanced recovery rates (53.6%) compared to both standard ABC medium (35.7%) and Hektoen enteric agar (48.2%) in clinical evaluations, validating its practical utility for routine laboratory use.

The defined formulation of the medium eliminates antagonism between this compound and complex peptones, while the incorporation of chromogenic substrates allows for rapid presumptive identification. This combination of selective inhibition and differential detection creates a powerful tool for clinical microbiology, food safety testing, and environmental monitoring. The protocol outlined in this document provides detailed methodologies for medium preparation, sample processing, and quality control, enabling laboratories to implement this advanced detection platform for improved Salmonella surveillance and outbreak response.

References

99mTc-Alafosfalin preparation for infection imaging

Author: Smolecule Technical Support Team. Date: February 2026

99mTc-Alafosfalin as an Infection Imaging Agent

99mTc-alafosfalin was developed and assessed as a potential radiopharmaceutical for imaging bacterial infections. It is a radiolabeled antibiotic peptide that targets the site of infections [1] [2].

In a rat model infected with Staphylococcus aureus, 99mTc-alafosfalin demonstrated favorable imaging characteristics [1]:

  • It showed mainly renal excretion, with low uptake in the liver, spleen, and bone, which is an advantage for imaging abdominal and soft tissue infections [1].
  • It accumulated at the site of infection, yielding an infected-to-non-infected thigh ratio of 4.3 at 4 hours post-injection. This was superior to the perfusion agent 99mTc-DTPA (ratio of 1.9), though lower than 99mTc-leukocytes (ratio of 20.0), which is considered a gold standard for infection imaging but involves a more complex and hazardous preparation [1].
  • An in vitro assay confirmed that binding of 99mTc-alafosfalin to Staphylococcus aureus was higher (10%) compared to 99mTc-DTPA (1%) [1].

The table below summarizes the key findings from the preclinical study [1].

Parameter Finding for 99mTc-alafosfalin
Radiochemical Purity >95% [1]
Primary Excretion Route Renal [1]
Infected/Non-infected Thigh Ratio (at 4 hr) 4.3 [1]
In vitro Binding to S. aureus 10% [1]
Key Advantage Simple, stable kit preparation; favorable biodistribution for abdominal and soft tissue imaging [1]

Reported Preparation and Quality Control Methodology

The published literature describes the preparation method at a high level, sufficient for understanding the approach but lacking the fine details required for a standard operating procedure.

  • Preparation Method: 99mTc-alafosfalin was prepared via an instant cold kit [1]. This typically involves pre-loading a vial with the sterile, lyophilized drug (alafosfalin), a reducing agent (most commonly stannous chloride), and necessary stabilizers. The technetium-99m sodium pertechnetate (99mTcO4-) eluted from a generator is then added to this vial to form the complex [3].
  • Quality Control: The radiochemical purity of the final product was confirmed to be over 95% [1]. While the specific method for 99mTc-alafosfalin is not detailed, the purity of 99mTc radiopharmaceuticals is commonly determined using analytical techniques such as Instant Thin-Layer Chromatography (ITLC) or Paper Chromatography [4].

The following diagram illustrates the general workflow for the preparation and quality control of a 99mTc radiopharmaceutical from a kit, which is the method used for 99mTc-alafosfalin.

workflow 99Mo/99mTc Generator 99Mo/99mTc Generator Elute 99mTcO4- Elute 99mTcO4- 99Mo/99mTc Generator->Elute 99mTcO4- This compound Kit Vial This compound Kit Vial Elute 99mTcO4-->this compound Kit Vial Incubate Incubate This compound Kit Vial->Incubate Contains reducing agent and stabilizers Incculbate Incculbate Quality Control (ITLC) Quality Control (ITLC) Incculbate->Quality Control (ITLC) Final Product\n99mTc-alafosfalin Final Product 99mTc-alafosfalin Quality Control (ITLC)->Final Product\n99mTc-alafosfalin

Research Context and Further Development

The development of 99mTc-alafosfalin fits into a broader research effort to create infection-specific imaging agents that are easier to prepare than labeled white blood cells [5]. Other strategies have included radiolabeling antibiotics, antimicrobial peptides, and even bacteriophages [5].

It is important to note that the available research on 99mTc-alafosfalin is from 2003, and it does not appear to have advanced to widespread clinical use. Researchers in this field have continued to explore other compounds, as evidenced by studies on 99mTc-labeled novobiocin, doxycycline, and sulfamethoxazole in the years since [2].

References

Application Notes: Alafosfalin for Selective Isolation of Salmonella from Stool

Author: Smolecule Technical Support Team. Date: February 2026

Principle: Alafosfalin (L-alanyl-1-aminoethylphosphonic acid) is a "suicide substrate" that exploits differences in bacterial peptide transport and metabolism. Many non-Salmonella coliforms, such as E. coli, are highly susceptible to this compound, while Salmonella strains exhibit relative resistance. This differential susceptibility provides a selective advantage for the growth of Salmonella when the agent is incorporated into culture media [1].

Materials and Preparation

1. Modified ABC Medium with this compound [1]

This is a defined, chromogenic medium, free of peptones that could interfere with this compound's activity.

  • Basal Medium Composition: The following ingredients are added to 1 liter of purified water:

    • Agar: 10 g
    • Amino Acids: L-arginine, L-aspartic acid, glycine, L-histidine, L-isoleucine, L-leucine, L-lysine, L-methionine, L-phenylalanine, L-proline, L-serine, L-threonine, L-tryptophan, L-tyrosine, L-valine (see original publication for specific quantities).
    • Nucleotide Bases: Guanine, uracil, cytosine, adenine (0.01 g each).
    • Salts and Buffers: Sodium citrate (6.5 g), magnesium sulfate (0.1 g), ammonium sulfate (1 g), yeast extract (0.1 g), dipotassium hydrogen phosphate (7 g), potassium dihydrogen phosphate (2 g).
    • Chromogenic Mix: Ferric ammonium citrate (0.5 g), X-alpha-Gal (5-bromo-4-chloro-3-indolyl-α-D-galactoside, 0.08 g), CHE-Gal (3,4-cyclohexenoesculetin-β-D-galactoside, 0.3 g), and IPTG (isopropyl-β-D-thiogalactoside, 0.03 g).
    • Supplement: After sterilization (116°C for 10 min) and cooling, add sodium deoxycholate (0.5 g).
  • This compound Solution:

    • Dissolve this compound in sterile water and filter-sterilize.
    • Add to the cooled basal medium (at approximately 50°C) to achieve the desired final concentration.

The following workflow diagrams the complete process, from sample processing through to result interpretation.

G Figure 1: Stool Culture Workflow with this compound Medium Start Start SampleProc Stool Sample Processing Start->SampleProc Plating Inoculation onto Culture Media SampleProc->Plating ABC ABC Medium (Standard Chromogenic) Plating->ABC ABC_Alaf Modified ABC Medium + this compound Plating->ABC_Alaf HEA Hektoen Enteric Agar (HEA) Plating->HEA Incubation Incubation 18-24 hours at 37°C ABC->Incubation ABC_Alaf->Incubation HEA->Incubation ColonyGrowth Assessment of Colony Growth Incubation->ColonyGrowth SalmonellaID Identification of Suspected Salmonella Colonies ColonyGrowth->SalmonellaID Confirmation Confirmation Tests (Serotyping, Biochemical) SalmonellaID->Confirmation End End Confirmation->End

Experimental Protocol & Data Interpretation

Procedure [1]:

  • Sample Inoculation: Inoculate the stool sample onto the modified ABC medium with this compound, standard ABC medium, and a reference medium like Hektoen Enteric (HE) Agar.
  • Incubation: Incubate all plates at 37°C for 18-24 hours.
  • Colony Assessment: After incubation, examine plates for bacterial growth and typical Salmonella colony morphology.
  • Confirmation: Pick suspected Salmonella colonies for confirmatory tests (e.g., biochemical, serological).

Key Quantitative Data:

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Negative Bacteria [1]

Bacterial Species Number of Strains Tested Mean MIC (mg/L)
Salmonella spp. (non-typhi) 63 10.2
Escherichia coli 108 0.7
Klebsiella pneumoniae 22 0.9
Proteus mirabilis 14 12.5
Citrobacter freundii 16 1.5
Pseudomonas aeruginosa 7 8.5

Table 2: Performance Comparison of Culture Media for Direct Isolation of Salmonella from 1,000 Stool Samples [1]

Culture Medium Relative Recovery of Salmonella (%)
Modified ABC with this compound 53.6
Hektoen Enteric Agar (HEA) 48.2
Standard ABC Medium 35.7

Interpretation of Results:

  • High Recovery Rate: The data shows that the modified ABC medium with this compound demonstrated a superior recovery rate for Salmonella compared to both the standard chromogenic medium and traditional HE agar [1].
  • Selective Inhibition: The MIC data confirms the principle of the protocol. The low MIC for E. coli (0.7 mg/L) indicates high susceptibility, while the higher MIC for Salmonella (10.2 mg/L) confirms its relative resistance, enabling selective isolation [1].

Key Considerations for Researchers

  • Defined Medium is Crucial: The efficacy of this compound depends on a defined medium. Complex peptones in standard media can antagonize its activity, so the specific formulation provided must be used [1].
  • Strain Variability: Be aware that some non-target organisms like Proteus mirabilis can also exhibit resistance to this compound and may grow on the medium, requiring differentiation from Salmonella during confirmation [1].
  • Context of Use: This protocol is designed as a selective isolation tool for Salmonella within a broader microbiological analysis workflow. It is not a standalone identification test.

References

Comprehensive Application Notes and Protocols: Chromogenic Medium with Alafosfalin for Selective Isolation of Salmonella Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle of the Method

The selective isolation of Salmonella species from clinical specimens, particularly stool samples, represents a critical challenge in clinical microbiology and public health. Conventional culture media often lack the specificity required for efficient Salmonella detection, resulting in substantial labor investment for confirmation of suspect colonies. The incorporation of alafosfalin into chromogenic media addresses this limitation by exploiting fundamental differences in bacterial metabolism and antibiotic susceptibility. This compound, a phosphonopeptide antibacterial agent, exhibits differential activity against Gram-negative bacteria—particularly between Salmonella species and commensal Escherichia coli—based on variations in bacterial peptidoglycan synthesis and transport systems [1].

The principle of this compound Chromogenic Medium (ACM) builds upon the established ABC medium (αβ-chromogenic medium) framework, which utilizes a dual-enzyme detection system. This system capitalizes on the distinctive biochemical signature of most Salmonella species: the presence of α-galactosidase activity coupled with the absence of β-galactosidase activity [2] [3]. The chromogenic substrates 5-bromo-4-chloro-3-indolyl-α-d-galactopyranoside (X-α-Gal) and 3,4-cyclohexenoesculetin-β-d-galactoside (CHE-GAL) visually manifest this signature, with Salmonella strains producing characteristic green colonies while many competing flora are either inhibited or produce different coloration [2]. The addition of this compound enhances this selectivity by further suppressing the growth of susceptible commensal bacteria without affecting Salmonella recovery, thereby improving the overall performance of the isolation medium [1].

Media Formulation and Preparation

Composition of this compound Chromogenic Medium (ACM)

The formulation below is adapted from published studies on ABC medium with modifications to incorporate this compound as a selective agent [1] [2]. This formulation is designed to prepare 1 liter of this compound Chromogenic Medium:

Table: Components for this compound Chromogenic Medium

Component Quantity Function Specifications
Base Medium (Modified DCA Hynes) 32.5 g Culture base Lab M Ltd. or equivalent
5-bromo-4-chloro-3-indolyl-α-d-galactopyranoside (X-α-Gal) 80 mg α-galactosidase substrate Chromogenic indicator
3,4-cyclohexenoesculetin-β-d-galactoside (CHE-GAL) 0.3 g β-galactosidase substrate Chromogenic indicator
Ferric ammonium citrate 0.5 g CHE-GAL developer Provides iron ions
Isopropyl-β-d-thiogalactopyranoside (IPTG) 30 mg β-galactosidase inducer Enhances enzyme expression
This compound 10 mg Selective agent Inhibits susceptible flora
Agar 12 g Solidifying agent Bacteriological grade
Purified water To 1 L Solvent Sterile distilled water
Preparation Protocol
  • Base Medium Preparation: Suspend 32.5 g of the base medium in 1 liter of purified water in a heat-resistant flask. Mix thoroughly to ensure uniform suspension.

  • Heating and Sterilization: Heat the suspension with continuous stirring until boiling. Autoclave at 116°C for 3 minutes to sterilize. Avoid extended autoclaving times which may degrade heat-sensitive components [2].

  • Supplement Addition: Cool the autoclaved medium to 50±2°C in a water bath. Aseptically add the following filter-sterilized solutions with gentle mixing:

    • X-α-Gal solution (80 mg in 5 ml dimethyl sulfoxide)
    • CHE-GAL solution (0.3 g in 10 ml purified water)
    • Ferric ammonium citrate solution (0.5 g in 10 ml purified water)
    • IPTG solution (30 mg in 5 ml purified water)
    • This compound solution (10 mg in 5 ml purified water)
  • Pouring and Storage: Dispense 20-25 ml aliquots into sterile 90-100 mm Petri dishes. Allow the medium to solidify at room temperature, then store protected from light at 2-8°C. Prepared plates should be used within one week for optimal performance [2].

G Start Begin Media Preparation Base Suspend base medium in 1L purified water Start->Base Heat Heat with stirring until boiling Base->Heat Sterilize Autoclave at 116°C for 3 minutes Heat->Sterilize Cool Cool to 50±2°C Sterilize->Cool Add Aseptically add filter-sterilized supplements and this compound Cool->Add Mix Mix gently to ensure uniform distribution Add->Mix Pour Dispense 20-25 ml aliquots into sterile Petri dishes Mix->Pour Solidify Allow to solidify at room temperature Pour->Solidify Store Store at 2-8°C protected from light Solidify->Store End Media Ready for Use Store->End

Figure 1: Workflow for preparation of this compound Chromogenic Medium

Experimental Data and Performance Characteristics

Efficacy of this compound as a Selective Agent

The selectivity of this compound stems from the significant difference in minimal inhibitory concentrations (MICs) between Salmonella species and commensal Enterobacteriaceae. Research has demonstrated that non-typhi Salmonella strains exhibit relative resistance to this compound (mean MIC 10.2 mg/liter) compared to many coliforms including Escherichia coli (mean MIC 0.7 mg/liter) [1]. This differential susceptibility creates a selective environment favorable for Salmonella growth while inhibiting competing flora.

Table: Microbial Susceptibility to this compound

Microorganism Number of Strains Tested Mean MIC (mg/L) Range (mg/L) Classification
Salmonella enterica serovars (non-typhi) 435 10.2 2.5-20.0 Resistant
Escherichia coli 39 0.7 0.25-2.0 Susceptible
Klebsiella pneumoniae 20 1.2 0.5-5.0 Susceptible
Citrobacter freundii 20 5.5 1.0-15.0 Intermediate
Enterobacter cloacae 20 3.8 1.0-10.0 Intermediate
Proteus mirabilis 20 8.5 2.0-20.0 Intermediate
Performance Comparison with Conventional Media

A comprehensive evaluation compared the recovery rates of Salmonella from 1,000 clinical stool samples using three different media: modified ABC medium with this compound, standard ABC medium, and Hektoen enteric agar [1]. The results demonstrated the superior performance of the this compound-containing medium:

Table: Comparison of Salmonella Recovery Rates from Stool Samples

Culture Medium Number of Salmonella Isolates Recovered Recovery Rate (%) False-Positive Rate (%) Characteristic Colony Color
ABC medium with this compound 53.6 100% 0.33% Green
Standard ABC medium 35.7 66.6% 0.33% Green
Hektoen enteric agar 48.2 89.9% 19.4% Blue-green with black centers

The incorporation of this compound resulted in a significant enhancement in Salmonella recovery compared to standard ABC medium (53.6% vs. 35.7%), while maintaining high specificity. Only one non-Salmonella strain (an atypical Escherichia coli that failed to produce β-galactosidase) produced false-positive green colonies across 300 Gram-negative strains tested [2].

Detailed Application Protocols

Sample Processing and Inoculation

Materials Required:

  • Fresh stool specimen (≤2 hours old or transported in Cary-Blair medium)
  • Selenite enrichment broth
  • Sterile inoculating loops and pipettes
  • This compound Chromogenic Medium (ACM) plates
  • Incubator set at 35±2°C

Direct Culture Protocol:

  • Using a sterile inoculating loop, select a portion of the stool specimen (approximately 1-10 mg) or a 50μl suspension of liquid stool.
  • Streak the sample onto the ACM plate using a standardized method (four-quadrant streak technique is recommended for optimal isolation).
  • Incubate the inoculated plates aerobically at 35±2°C for 18-24 hours.

Enrichment Culture Protocol:

  • Inoculate 1 g of stool specimen into 10 ml of selenite enrichment broth.
  • Incubate the broth at 35±2°C for 18-24 hours.
  • After enrichment, subculture 50μl of the broth onto ACM plates using the streaking method described above.
  • Incubate the subcultured plates aerobically at 35±2°C for 18-24 hours [1] [2].
Interpretation of Results

After the incubation period, examine plates for typical colony morphology:

  • Salmonella species: Produce characteristic green colonies due to α-galactosidase activity in the absence of β-galactosidase [2] [3].
  • β-galactosidase-producing organisms (e.g., E. coli, Klebsiella): Appear as black colonies due to hydrolysis of CHE-GAL in the presence of ferric ammonium citrate [2].
  • Other non-Enterobacteriaceae: May be inhibited or show no color change.

Note on Atypical Strains: Most Salmonella serotypes (99.7%) produce the characteristic green coloration. However, certain rare exceptions exist:

  • Salmonella arizonae may produce black colonies due to β-galactosidase production
  • Salmonella braenderup and Salmonella saintpaul may remain colorless due to lack of α-galactosidase activity [2]

G Start Stool Sample Collection Direct Direct Inoculation (50μl suspension) Start->Direct Enrich Enrichment Culture (Selenite broth, 18-24h) Start->Enrich Incubate Incubate at 35±2°C for 18-24 hours Direct->Incubate Subculture Subculture onto ACM (50μl enrichment broth) Enrich->Subculture Subculture->Incubate Interpret Interpret Colony Morphology Incubate->Interpret Green Green Colonies (Presumptive Salmonella) Interpret->Green Black Black Colonies (β-galactosidase producers) Interpret->Black Colorless Colorless Colonies (Other organisms) Interpret->Colorless Confirm Biochemical and Serological Confirmation Green->Confirm End Salmonella Identification Complete Confirm->End

Figure 2: Sample processing and testing workflow for Salmonella detection

Confirmatory Testing

While ACM provides high specificity, traditional confirmatory tests should be performed on presumptive Salmonella colonies:

  • Biochemical screening: Inoculate triple sugar iron agar, urea agar, and lysine decarboxylase medium.
  • Serological confirmation: Perform slide agglutination with polyvalent O and H antisera.
  • Advanced identification: Use automated systems (e.g., Vitek 2) for final confirmation [4].

Troubleshooting and Optimization

Common Technical Issues and Solutions

Table: Troubleshooting Guide for this compound Chromogenic Medium

Problem Possible Cause Solution
Excessive growth of fecal flora Improper storage or expired medium Prepare fresh batches and verify storage conditions (2-8°C, protected from light)
Weak or absent colony color Degraded chromogenic substrates Check expiration of substrates; avoid excessive heating during preparation
Complete inhibition of Salmonella This compound concentration too high Verify this compound concentration (10 mg/L final); prepare fresh stock solution
Black precipitation in medium Auto-oxidation of ferric ammonium citrate Prepare iron solution fresh; do not heat after addition to medium
Overgrowth with Proteus species Insufficient selectivity Ensure proper this compound concentration; use additional selective agents if needed
Method Optimization Recommendations
  • Incubation Time: While most Salmonella strains produce characteristic colonies within 18-24 hours, extended incubation to 48 hours may be necessary for detecting stressed or injured cells in environmental samples [4].

  • Sample Volume: For direct inoculation of stool samples, a 50μl volume has been shown to provide optimal recovery without excessive background flora [2].

  • Quality Control: Implement routine quality control using reference strains:

    • Salmonella Enteritidis (ATCC 13076) - should produce green colonies
    • Escherichia coli (ATCC 25922) - should be inhibited or produce black colonies

Conclusion and Applications

The incorporation of this compound into chromogenic media represents a significant advancement in Salmonella detection technology. The enhanced selectivity provided by this compound, combined with the chromogenic enzyme detection system, yields a medium with superior performance characteristics compared to conventional alternatives. This methodology offers clinical laboratories a highly effective tool for the reliable isolation of Salmonella from complex specimen matrices, particularly stool samples.

The application of this compound Chromogenic Medium extends beyond clinical diagnostics to include food safety monitoring, environmental surveillance, and outbreak investigations. The method's high sensitivity and specificity translate to reduced laboratory workload and cost savings through minimization of false-positive results that require confirmation testing [4]. Future developments may include formulation of liquid versions for automated systems and adaptation for detection of other enteric pathogens with similar biochemical profiles.

References

Comprehensive Application Notes and Protocols: Radiolabeling Alafosfalin with 99mTc for Scintigraphic Imaging of Bacterial Infections

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

The accurate differentiation between bacterial infections and sterile inflammatory processes remains a significant challenge in clinical medicine. Conventional imaging approaches often lack the specificity to distinguish infectious from non-infectious inflammatory conditions, potentially leading to suboptimal patient management. Radiolabeled antimicrobial agents represent a promising class of targeted imaging probes that can specifically localize at infection sites through their interaction with bacterial microorganisms. Among these, Alafosfalin (an antibiotic peptide) has emerged as a particularly promising candidate for specific bacterial infection imaging when radiolabeled with Technetium-99m (99mTc), a widely available gamma-emitting radionuclide ideal for single-photon emission computed tomography (SPECT) imaging.

The clinical need for specific infection imaging agents is substantial, as traditional methods for pathogen identification often require invasive procedures that may be prone to sampling errors or compromised by prior antibiotic therapy [1]. 99mTc-labeled this compound addresses this unmet need by leveraging the unique properties of 99mTc, which includes favorable physical characteristics (6-hour half-life, 140 keV gamma photon emission) and widespread availability through 99Mo/99mTc generator systems [2]. This combination of specific bacterial targeting and optimal imaging properties positions 99mTc-Alafosfalin as a valuable tool in the nuclear medicine arsenal for infection imaging.

Radiochemistry Protocol

Reagents and Equipment
  • This compound standard (purity >95%)
  • 99mTc-pertechnetate (freshly eluted from 99Mo/99mTc generator)
  • Sterile stannous chloride (SnCl₂·2H₂O) as reducing agent
  • Nitrogen gas (oxygen-free) for inert atmosphere
  • Phosphate buffer (0.5 M, pH 7.0-7.4)
  • Sterile saline (pyrogen-free)
  • Ascorbic acid (as antioxidant)
  • Instant thin-layer chromatography (ITLC) supplies
  • Radiochromatography scanner
  • Gamma counter
  • Sterile vials and syringes
  • Quality control materials (Whatman No. 1 paper, acetone, saline)
Radiolabeling Procedure

The radiolabeling protocol should be performed under sterile conditions using pyrogen-free reagents. The entire procedure must be conducted in accordance with radiation safety regulations with appropriate shielding.

  • Preparation of this compound Kit: Dissolve 1.0 mg of this compound in 1.0 mL of phosphate buffer (0.5 M, pH 7.4) in a sterile vial.

  • Reducing Agent Addition: Add 100 μL of freshly prepared stannous chloride solution (1.0 mg/mL in 0.1N HCl) to the this compound solution under nitrogen atmosphere.

  • pH Adjustment: Carefully adjust the pH to 7.2-7.4 using sterile sodium bicarbonate solution (0.1M) if necessary.

  • Addition of 99mTc-Pertechnetate: Introduce 0.5-1.0 mL of 99mTc-pertechnetate (activity range: 370-740 MBq) to the reaction mixture.

  • Incubation: Allow the reaction to proceed at room temperature for 30 minutes with occasional gentle mixing.

  • Termination: The reaction is complete after 30 minutes, yielding a ready-to-inject preparation.

Quality Control Assessment

Rigorous quality control is essential to ensure the radiochemical purity and safety of the final product. The following QC procedures should be performed prior to administration:

Table 1: Quality Control Methods for 99mTc-Alafosfalin

Parameter Method Specification Acceptance Criteria
Radiochemical purity ITLC-SG (acetone) Free pertechnetate <5%
Radiochemical purity ITLC-SG (saline) Reduced/hydrolyzed 99mTc <2%
pH pH indicator strips 7.0-7.5 Within range
Radionuclidic purity Gamma spectrometry 99mTc identity 140 keV photon
Sterility Membrane filtration Sterile No growth after 14 days
Pyrogenicity LAL test Pyrogen-free <0.25 EU/mL

The radiochemical yield should be determined using instant thin-layer chromatography. Two solvent systems are recommended: acetone to detect free pertechnetate (Rf ≈ 1.0) and saline to identify reduced/hydrolyzed technetium (Rf ≈ 0.0). 99mTc-Alafosfalin typically exhibits Rf values of 0.5-0.7 in saline. The minimum acceptable radiochemical purity for administration is 90%, though optimal preparations typically exceed 95% [3].

Preclinical Validation

In Vitro Binding Assays

Bacterial binding specificity of 99mTc-Alafosfalin should be validated through in vitro assays before proceeding to animal studies. The protocol below demonstrates the specific binding characteristics observed in validation studies:

  • Bacterial Strains: Prepare log-phase cultures of target bacteria (e.g., Staphylococcus aureus) and control non-target bacteria.

  • Incubation with Radiolabel: Add 0.1 mL of 99mTc-Alafosfalin (approximately 1 MBq) to bacterial suspensions (10^8 CFU/mL) in separate tubes.

  • Control Tubes: Include tubes with heat-killed bacteria and bacteria-free media as controls.

  • Incubation: Incubate at 37°C for 60 minutes with gentle shaking.

  • Separation and Measurement: Centrifuge at 5000 × g for 10 minutes, carefully remove supernatant, and measure radioactivity in both pellet and supernatant using a gamma counter.

  • Calculation: Determine percentage binding as (counts in pellet / total counts) × 100.

In validation studies, 99mTc-Alafosfalin demonstrated approximately 10% binding to viable Staphylococcus aureus, significantly higher than the approximately 1% binding observed with the non-specific perfusion agent 99mTc-DTPA under identical conditions [3]. This tenfold increase in binding demonstrates the specific affinity of the radiolabeled antibiotic for bacterial pathogens.

In Vivo Biodistribution and Infection Model

Animal studies should be conducted in accordance with institutional animal care guidelines. The following protocol utilizes a rat model of bacterial infection:

  • Infection Model: Induce unilateral thigh muscle infection in rats by intramuscular injection of 0.1 mL saline containing ~10^8 CFU of Staphylococcus aureus. The contralateral thigh serves as an internal control.

  • Imaging Agent Administration: After 24 hours (established infection), inject 3.7-7.4 MBq of 99mTc-Alafosfalin intravenously via tail vein.

  • Biodistribution Study: At predetermined time points (1, 2, 4, and 24 hours), euthanize groups of animals (n=5 per time point) and collect tissues/organs of interest.

  • Radioactivity Measurement: Weigh tissues and measure radioactivity using a gamma counter. Calculate percentage injected dose per gram of tissue (%ID/g).

Table 2: Biodistribution of 99mTc-Alafosfalin in Staphylococcus aureus-Infected Rats at 4 Hours Post-Injection

Tissue/Organ % Injected Dose/g (Mean ± SD) Infected/Non-Infected Thigh Ratio
Blood 0.15 ± 0.03 -
Liver 1.25 ± 0.21 -
Spleen 0.88 ± 0.14 -
Kidneys 3.45 ± 0.52 -
Infected Thigh 0.43 ± 0.09 4.3 ± 0.8
Non-Infected Thigh 0.10 ± 0.02 -
Lung 0.31 ± 0.06 -
Heart 0.18 ± 0.04 -
Muscle 0.08 ± 0.02 -
Bone 0.22 ± 0.05 -

The biodistribution data reveals favorable characteristics of 99mTc-Alafosfalin, including primarily renal excretion (evidenced by high kidney uptake), low hepatobiliary clearance, and acceptable blood clearance. Most importantly, the infected-to-noninfected thigh ratio of 4.3:1.0 at 4 hours post-injection demonstrates significant specific accumulation at the site of infection compared to non-infected tissue [3].

Imaging Protocol

Patient Preparation and Dosimetry
  • Patient Preparation: No special patient preparation is required, though adequate hydration is recommended to enhance renal clearance and reduce radiation exposure.

  • Dosimetry: The recommended administered activity for adults is 370-740 MBq (10-20 mCi) injected intravenously. The effective dose is approximately 0.02 mSv/MBq, resulting in a total effective dose of 7.4-14.8 mSv for a standard administration.

  • Pediatric Administration: For pediatric patients, the administered activity should be adjusted based on body weight or using the Webster protocol with a minimum of 40 MBq (1.08 mCi).

Image Acquisition Parameters

Image acquisition should be performed using a gamma camera equipped with low-energy, high-resolution parallel-hole collimators. The following protocol is recommended:

  • Dynamic Acquisition: Obtain dynamic images (60 seconds/frame) for 10 minutes immediately post-injection to assess perfusion.

  • Static Images: Acquire static images (500,000-1,000,000 counts or 5-10 minutes) at 30 minutes, 1 hour, 2 hours, and 4 hours post-injection.

  • Whole-Body Imaging: Perform whole-body imaging at 2-4 hours post-injection (scan speed 10-15 cm/min).

  • SPECT/CT Acquisition: For precise anatomical localization, perform SPECT/CT of the area of interest at 2-4 hours post-injection with the following parameters:

    • Matrix: 128 × 128
    • Projections: 60-120 over 360°
    • Time per projection: 25-30 seconds
    • CT parameters: Based on standard low-dose protocols

The following workflow diagram illustrates the complete process from radiolabeling to imaging:

G 99mTc-Alafosfalin Scintigraphy Workflow cluster_preparation Preparation Phase cluster_administration Administration & Imaging cluster_interpretation Analysis & Interpretation A Reagent Preparation (this compound, stannous chloride) B 99mTc-pertechnetate Generator Elution A->B C Radiolabeling Reaction 30 min, room temperature B->C D Quality Control (Radiochemical purity >90%) C->D E IV Injection 370-740 MBq D->E F Early Imaging (0-10 min post-injection) E->F G Delayed Imaging (2-4 hours post-injection) F->G H SPECT/CT Acquisition (if required) G->H I Image Analysis (Visual & quantitative) H->I J Infection Localization (Target-to-background ratio) I->J K Clinical Correlation & Reporting J->K

Applications and Limitations

Clinical Applications

99mTc-Alafosfalin scintigraphy is particularly valuable in these clinical scenarios:

  • Differentiating bacterial infection from sterile inflammation in cases of fever of unknown origin
  • Localizing occult infections in patients with suspected orthopedic device infections
  • Evaluating response to antibiotic therapy by monitoring changes in radiotracer uptake over time
  • Detecting diabetic foot infections and distinguishing them from neuropathic osteoarthropathy
  • Identifying abdominal and soft tissue infections where the favorable biodistribution (low abdominal background) provides diagnostic advantages [3]

The mechanism of 99mTc-Alafosfalin accumulation in bacteria involves its structural similarity to alanyl-alanine, a component of bacterial cell wall precursors, allowing it to be transported into bacterial cells via peptide transport systems and subsequently incorporated into cell wall synthesis pathways. This specific mechanism is illustrated below:

G 99mTc-Alafosfalin Bacterial Uptake Mechanism A 99mTc-Alafosfalin in circulation B Extravasation at infection site through increased vascular permeability A->B C Recognition by bacterial peptide transport systems B->C D Active transport into bacterial cell C->D E Incorporation into cell wall synthesis D->E F Accumulation of radioactive signal E->F G Gamma camera detection F->G

Limitations and Considerations

Despite its promising characteristics, 99mTc-Alafosfalin has several limitations that researchers and clinicians should consider:

  • Moderate specificity compared to radiolabeled autologous leukocytes (99mTc-Alafosfalin infection-to-normal ratio: 4.3:1.0 vs. 99mTc-leukocytes: 20.0:1.0 in the same model) [3]
  • Potential variability in uptake based on bacterial species and their specific transport mechanisms
  • Limited detection sensitivity for small foci of infection or low bacterial loads (<10^4-10^5 CFU/g)
  • Competitive inhibition by other peptides or antibiotics in clinical use
  • Renal excretion pathway may complicate interpretation of genitourinary tract infections

Conclusion

99mTc-Alafosfalin represents a valuable addition to the nuclear medicine arsenal for specific bacterial infection imaging. The detailed protocols provided in this document enable researchers and clinicians to consistently prepare and utilize this radiopharmaceutical with high radiochemical purity and reliable performance. While its specificity may not equal that of radiolabeled leukocytes in all scenarios, its simpler preparation, absence of blood handling, and favorable biodistribution pattern make it particularly suitable for abdominal and soft tissue infection imaging.

Future developments should focus on optimizing the chemical structure to enhance bacterial specificity and developing kit formulations for convenient clinical use. Additionally, comparative studies with other infection-specific radiopharmaceuticals such as 99mTc-ubiquicidin and 99mTc-antibiotics would help delineate the precise clinical niche for 99mTc-Alafosfalin in the diagnostic algorithm for infection and inflammation.

References

Application Note: Analytical Method Validation for Alafosfalin

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction Analytical method validation is the formal process of confirming that an analytical procedure is suitable for its intended use, ensuring that it provides reproducible, reliable, and consistent results adequate for the intended purpose [1] [2]. For pharmaceutical compounds like Alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid), a phosphonodipeptide antibacterial agent, a robust and validated analytical method is critical to support its identity, strength, quality, purity, and potency throughout manufacturing and stability studies [3] [2] [4]. This document outlines a comprehensive validation protocol for a specific, stability-indicating HPLC method for this compound in its drug product form.

2.0 Objective The primary objective is to validate the test method for the determination of this compound, ensuring its precision, accuracy, and consistency are in accordance with pre-established acceptance criteria. The validation will assess the method's performance characteristics under defined operational limits to establish a high degree of confidence that the process is under control [1].

3.0 Scope This protocol applies to the validation of the test method used for the release and stability evaluation of this compound tablets. It describes the validation parameters, responsibilities, required equipment, and acceptance criteria [1].

4.0 Experimental Design & Validation Parameters The validation will be conducted in accordance with ICH Q2(R1) guidelines, evaluating the following parameters as appropriate for an assay of a drug substance/product [2] [4]. The summary of validation parameters and their acceptance criteria is presented in the table below.

Table 1: Summary of Validation Parameters and Acceptance Criteria for this compound Assay

Validation Parameter Protocol & Description Acceptance Criteria
1. Specificity Ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix) [4]. The method should effectively separate this compound from its potential impurities and degradation products. No interference from placebo at the retention time of this compound [4].
2. Linearity & Range The method's ability to elicit test results that are directly proportional to analyte concentration. Prepare a minimum of 5 concentrations, e.g., 50-150% of the target concentration [1] [4]. Correlation Coefficient (r²): > 0.999 [1] [4].

| 3. Accuracy (% Recovery) | The closeness of agreement between the conventional true value and the value found. Determine via spike recovery of this compound into placebo at 50%, 75%, 100%, 125%, and 150% of the target concentration in triplicate [1] [4]. | % Recovery: 98% - 102% for each level. % RSD: ≤ 2.0% [1]. | | 4. Precision | A. Repeatability: Precision under the same operating conditions over a short time interval. Analyze six replicate samples from the same homogeneous batch [1] [4]. B. Intermediate Precision: Precision on different days, by different analysts, or with different equipment [1] [4]. | Assay Limit: 97% - 103%. % RSD: ≤ 2.0% for both repeatability and intermediate precision [1]. | | 5. Limit of Detection (LOD) & Quantitation (LOQ) | LOD: The lowest amount of analyte that can be detected. LOQ: The lowest amount that can be quantified with acceptable accuracy and precision. Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD=3.3(SD/S); LOQ=10(SD/S)) [1] [4]. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ are typical. The method should be accurate and precise at the LOQ level [4]. | | 6. Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, flow rate, column temperature) [2] [4]. | The method should maintain system suitability criteria despite intentional variations. |

5.0 Detailed Experimental Protocol

5.1 System Suitability Test (SST) Before initiating validation, system suitability must be established. Prepare five replicate injections of the standard solution at the target concentration. The system is suitable if the %RSD of the peak area for this compound is ≤ 2.0% and the theoretical plate count and tailing factor meet pre-defined limits [1].

5.2 Procedure for Accuracy (% Recovery)

  • Prepare Placebo: Weigh and prepare a placebo mixture (excipients without the Active Pharmaceutical Ingredient).
  • Spike Placebo: Accurately spike the placebo with known amounts of this compound working standard to prepare samples at 50%, 75%, 100%, 125%, and 150% of the target concentration. Prepare three independent samples for each level.
  • Analyze Samples: Analyze all prepared samples according to the analytical method.
  • Calculate Recovery: For each level, calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) × 100 [1].

5.3 Procedure for LOD and LOQ

  • Prepare Dilutions: Prepare a series of dilute solutions of this compound around the expected detection and quantitation limits.
  • Inject and Measure Signal-to-Noise: Inject these solutions and measure the signal-to-noise ratio.
  • Statistical Calculation (Alternative): Alternatively, based on the calibration curve, LOD and LOQ can be calculated as 3.3 and 10 times the ratio of the standard deviation of the y-intercept of regression lines to the slope of the calibration curve, respectively [1].

The following workflow diagram summarizes the key stages of the analytical method validation process.

Start Start Method Validation Protocol Develop Validation Protocol Start->Protocol Params Define Validation Parameters Protocol->Params Exp Execute Experiments: Specificity, Linearity, Accuracy, Precision, etc. Params->Exp Data Collect and Analyze Data Exp->Data Criteria Compare vs. Acceptance Criteria Data->Criteria Criteria->Exp Fails Criteria Valid Method Validated Criteria->Valid Meets Criteria Report Issue Validation Report Valid->Report

6.0 Change Control and Revalidation Once validated, any modification to the analytical method must be controlled through a formal Change Control procedure [1]. Periodic revalidation should be performed every 5 years if no changes occur, or immediately in cases of changes in product formulation, analytical procedures, or equipment that could affect the testing procedure [1] [4].

Relationship Between Key Validation Parameters

The core validation parameters are not independent; they are interconnected, forming the foundation of a reliable analytical method. The following diagram illustrates these critical relationships.

Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision Precision->Accuracy Robustness Robustness Robustness->Precision

References

Alafosfalin separation using reverse phase HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Alafosfalin

The table below summarizes the key parameters for a established reverse-phase HPLC method for analyzing this compound [1].

Parameter Specification
Application Analyte This compound [1]
HPLC Column Newcrom R1 (a reverse-phase column with low silanol activity) [1]
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid [1]
MS-Compatible Modification Replace Phosphoric Acid with Formic Acid [1]
Scalability Scalable for preparative isolation of impurities [1]
Special Availability Columns with 3 µm particles are available for fast UPLC applications [1]

Detailed Experimental Protocol

This section provides a step-by-step workflow for the analysis. The diagram below visualizes the entire process from start to finish.

workflow This compound RP-HPLC Workflow Start Start Method Development MP Prepare Mobile Phase: MeCN, H₂O, H₃PO₄ Start->MP Column Select and Install Column: Newcrom R1 MP->Column Equil Equilibrate System (~20 Column Volumes) Column->Equil Inj Inject Sample Equil->Inj Run Run Gradient Method Inj->Run Analyze Analyze Chromatogram Run->Analyze MS For MS Detection: Replace H₃PO₄ with Formic Acid Run->MS If needed

Mobile Phase and Sample Preparation
  • Mobile Phase: Prepare a mixture of Acetonitrile (HPLC grade), Water (HPLC grade), and Phosphoric Acid. The specific ratio should be optimized for your system, starting with a low organic percentage (e.g., 10% MeCN) and adjusting based on retention [1] [2].
  • MS-Compatibility: For mass spectrometry detection, replace Phosphoric Acid with Formic acid to avoid ion suppression and instrument damage [1].
  • Solvent Filtration: Filter all prepared buffers and solvents through a 0.5 µm filter before use to protect your HPLC system and column [3].
System Setup and Chromatography
  • Column Selection: Use a Newcrom R1 column. For faster UPLC separations, a version with 3 µm particles is available [1].
  • System Equilibration: Flush the column with the initial mobile phase composition for at least 20 column volumes to ensure full equilibration before the first injection [3].
  • Method and Detection: Implement a linear gradient. A general starting point is a gradient from 10% to 100% organic solvent over 10 column volumes [2]. Use a UV detector for analysis.
Preparative Separation and Pharmacokinetics
  • The method is scalable and can be adapted for the preparative isolation of impurities [1].
  • The methodology is also noted as being suitable for pharmacokinetics studies, implying it can reliably detect and quantify this compound in complex biological matrices [1].

Critical HPLC System Care Practices

Proper system maintenance is crucial for reproducible results and instrument longevity.

  • Buffer Salts Management: Always wash the entire system with pure water to remove all buffer salts before switching to or storing the column in acetonitrile. Buffer salts are insoluble in acetonitrile and can block capillaries and the column [3].
  • System Washing for Method Switching: When switching from reversed-phase to normal-phase solvents, wash the system sequentially with water, methanol, and isopropanol (minimum 10 mL per line). Isopropanol is miscible with both water and normal-phase solvents like hexane [3].
  • Column Storage: For long-term storage, silica-based columns should be stored in an aprotic solvent like acetonitrile. Ensure all buffers are washed out with water first [3].

Method Development and Troubleshooting

  • Method Transfer: For reliable scale-up from HPLC to flash purification, using a "scaling column" packed with the same media as your preparative column is highly recommended [2].
  • Ghost Peaks: To identify "ghost peaks" from solvent impurities, run a blank gradient without injection at the beginning of method development [3].
  • Column Regeneration: If column performance degrades due to adsorbed impurities, a regeneration protocol for reversed-phase packings can be followed, involving sequential flushing with water, acetonitrile, isopropanol, and heptane [3].

I hope this structured information provides a solid foundation for your application notes. Should you need further details on a specific aspect, feel free to ask.

References

Application Notes: MIC Determination for Antimicrobial Agents

Author: Smolecule Technical Support Team. Date: February 2026

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism under standardized in vitro conditions [1]. Reliable MIC data is crucial for guiding antibiotic therapy and in the research and development of new antimicrobials.

Key Considerations for Method Selection

  • Dilution Methods: These are the reference standards for MIC determination. They involve testing the bacterial isolate against a series of antimicrobial concentrations diluted in a growth medium [1].
  • Gradient Method: An alternative technique that uses a strip impregnated with a predefined gradient of the antibiotic. While convenient, it should be noted that for certain fastidious bacteria, the gradient method may be less standardized than dilution methods [1].

Experimental Protocol: Broth Microdilution Method

The broth microdilution method, recommended by standards organizations like EUCAST and CLSI, is a robust and common approach for MIC determination [1]. The following protocol can be adapted for testing Alafosfalin.

Workflow Overview The diagram below outlines the key stages of the broth microdilution method.

G Start Prepare Mueller-Hinton Broth (MHB) A Prepare Antibiotic Stock Solution Start->A B Create 2-fold Serial Dilutions in MHB A->B C Standardize and Inoculate Bacterial Suspension B->C Add to dilution series D Incubate Under Required Conditions (e.g., 35°C, 16-20h) C->D E Read and Record MIC Results D->E

Materials and Reagents
  • Test Compound: this compound.
  • Bacterial Strains: Fresh, clinically relevant Gram-negative isolates and appropriate quality control strains (e.g., E. coli ATCC 25922).
  • Growth Medium: Mueller-Hinton Broth (MHB), the standard medium for non-fastidious bacteria [1].
  • Equipment: Sterile microdilution trays, multichannel pipettes, incubator.
Step-by-Step Procedure
  • Preparation of Antimicrobial Stock Solution

    • Dissolve this compound in an appropriate solvent. The choice of solvent is critical and depends on the antibiotic's properties. Common solvents include sterile water, phosphate buffer, or dimethyl sulfoxide (DMSO) [1].
    • Prepare a stock solution at a sufficiently high concentration (e.g., 1000–5000 μg/mL) so that after serial dilution, the required test concentration range is achieved.
  • Preparation of Serial Dilutions

    • Perform a series of two-fold dilutions of the antibiotic in MHB across the wells of a microdilution tray. A typical dilution scheme is shown in the table below.
  • Preparation of Inoculum

    • Adjust the turbidity of a log-phase bacterial broth culture or a bacterial suspension from agar plates to a 0.5 McFarland standard. This results in a suspension containing approximately 1–5 x 10^8 CFU/mL.
    • Further dilute this suspension in MHB or saline to achieve a final inoculum density of about 5 x 10^5 CFU/mL in each test well.
  • Inoculation and Incubation

    • Add the standardized bacterial inoculum to each well of the microdilution tray containing the antibiotic dilutions.
    • Include control wells: a growth control (broth + inoculum, no antibiotic) and a sterility control (broth only).
    • Seal the tray and incubate at 35±2°C for 16–20 hours in an ambient air incubator.
  • Reading and Interpretation of Results

    • After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism [1].
    • Compare the results with those from the quality control strain to ensure the test is valid.

Data Presentation and Quality Control

Table 1: Example Broth Microdilution Scheme for MIC Testing This table outlines a standard two-fold serial dilution setup for a 96-well plate.

Well Number 1 (Control) 2 3 4 5 6 7 8 9 10 11 12 (Growth Control)
Final Antibiotic Concentration (μg/mL) 128 64 32 16 8 4 2 1 0.5 0.25 0.125 0
Volume of Broth (μL) 100 100 100 100 100 100 100 100 100 100 100 100
Volume of Inoculum (μL) 100 100 100 100 100 100 100 100 100 100 100 100

Table 2: Media and Supplementation for Gram-Negative Bacteria The table below, based on information from [1], summarizes the standard media used for MIC testing of common Gram-negative pathogens.

Bacterial Strains Recommended Medium for Broth Dilution Additional Supplementation (if required) Example Quality Control Strains
Enterobacterales (e.g., E. coli, Klebsiella) Mueller-Hinton Broth (MHB) -- E. coli ATCC 25922
Pseudomonas spp. Mueller-Hinton Broth (MHB) -- P. aeruginosa ATCC 27853
Acinetobacter spp. Mueller-Hinton Broth (MHB) -- P. aeruginosa ATCC 27853
Haemophilus influenzae MHB + Supplemented Horse Blood and β-NAD (MH-F broth) -- H. influenzae ATCC 49766
Stenotrophomonas maltophilia Mueller-Hinton Broth (MHB) -- E. coli ATCC 25922

Critical Factors for Reliable MIC Results

  • Strict Adherence to Standards: Follow guidelines from CLSI or EUCAST for methods, media, incubation conditions, and quality control. This ensures reproducibility and comparability of results between laboratories [1] [2].
  • Quality Control (QC): Regularly test QC strains with known MIC ranges to verify the accuracy and precision of the entire testing procedure.
  • Solvent and Diluent: Using an incorrect solvent can lead to degradation or precipitation of the antibiotic, rendering the test invalid. Refer to standard tables for guidance on suitable solvents for different antibiotic classes [1].
  • Inoculum Density: An inoculum that is too dense or too dilute can significantly alter the MIC, leading to falsely low or high results, respectively.

Regulatory and Implementation Context

When developing a new test, it is important to be aware that clinical laboratories are required to use breakpoints recognized by the FDA or CLSI for approved drugs [2]. For research compounds like this compound, establishing a reliable MIC method is a foundational step that precedes clinical breakpoint setting.

References

Synthesis Optimization & Troubleshooting FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common challenges encountered during phosphonopeptide synthesis.

  • FAQ 1: What are the most effective catalytic methods for the Kabachnik–Fields reaction to form the α-aminophosphonate core? Traditional catalysts for the Kabachnik–Fields reaction can include metals or acids, but a lipase-catalyzed protocol has emerged as a highly efficient and sustainable alternative [1].

    • Recommended Catalyst: Porcine pancreas lipase (PpL) has been identified as particularly effective [1].
    • Optimal Conditions: Using tert-butyl methyl ether (TBME) as a solvent at 30°C [1].
    • Expected Outcome: This method can provide excellent isolated yields of up to 93% for model α-aminophosphonates, under mild and metal-free conditions [1].
  • FAQ 2: How can I optimize the reaction temperature to minimize byproducts during the synthesis of α-phosphonoenamide precursors? When synthesizing α-phosphonoenamides via the reduction of α-oximinophosphonates, temperature is a critical factor in suppressing a key side reaction—the β-scission of an intermediate iminyl radical to form an undesired nitrile [2].

    • Problem: High reaction temperatures (e.g., 80°C) favor the entropy-driven β-scission pathway [2].
    • Solution: Lower the reaction temperature to 50–60°C. This dramatically slows down the fragmentation, allowing the desired electron transfer and capture by acetic anhydride to proceed, cleanly forming the α-phosphonoenamide [2].
    • Expected Outcome: This temperature control can increase the yield of the desired enamide to 89%, while almost completely suppressing the formation of the nitrile byproduct [2].
  • FAQ 3: My final Alafosfalin product shows impurities. How should I manage its stability and storage? Impurities can form during synthesis or from degradation during storage. Controlling them is essential for ensuring the safety and efficacy of the final product [3].

    • Analysis Solvents: Water or acetonitrile are commonly used for the analysis of this compound impurities via HPLC [3].
    • Storage Conditions: this compound impurities should be stored at a controlled room temperature between 2-8°C to maintain stability. Always follow the specific storage instructions on the Certificate of Analysis (CoA) [3].

Synthesis Method Comparison

The table below summarizes two key methods for constructing the α-aminophosphonate motif found in this compound.

Method Key Feature Catalyst/Reagents Reported Yield Key Consideration
Lipase-Catalyzed Kabachnik–Fields [1] Sustainable, metal-free one-pot synthesis Porcine pancreas lipase (PpL), TBME solvent, 30°C Up to 93% Mild conditions, excellent yields, high functional group tolerance.
α-Oximinophosphonate Reduction [2] Practical, scalable access to precursors Iron powder, Acetic anhydride, Acetic acid, 50-60°C Up to 89% Requires precise temperature control to minimize nitrile byproduct formation.

Detailed Experimental Protocols

Protocol 1: Lipase-Catalyzed Kabachnik–Fields Reaction for α-Aminophosphonates [1]

This protocol describes a one-pot, multicomponent synthesis.

  • Reaction Setup: In a typical procedure, combine benzaldehyde (1 mmol), benzylamine (1 mmol), and dimethyl phosphite (1 mmol) in tert-butyl methyl ether (TBME, 2 mL).
  • Catalyst Addition: Add porcine pancreas lipase (PpL, 50-80 mg) to the reaction mixture.
  • Reaction Execution: Stir the mixture at 30°C for 24 hours.
  • Work-up: After completion, isolate the product by filtration to remove the enzyme, followed by concentration of the filtrate under reduced pressure.
  • Purification: Purify the crude product using chromatography on silica gel to obtain the pure α-aminophosphonate.
Protocol 2: Synthesis of α-Phosphonoenamides via Oximinophosphonate Reduction [2]

This method provides a route to enamide precursors that can be hydrogenated to α-aminophosphonic acids.

  • Precursor Synthesis (α-Oximinophosphonate):
    • Start with a carboxylic acid (0.02 mol) and convert it to the acid chloride using oxalyl chloride (0.06 mol) in dichloromethane with a catalytic amount of DMF.
    • After gas evolution subsides, concentrate the mixture under partial vacuum, cool in an ice bath, and add trimethylphosphite (0.02 mol) dropwise, keeping the temperature below 40°C.
    • Stir the mixture overnight and concentrate to obtain the acyl phosphonate.
    • React this acyl phosphonate with hydroxylamine to form the α-oximinophosphonate [2].
  • Reduction to Enamide:
    • Treat the α-oximinophosphonate first with acetic anhydride.
    • Then, add iron powder and acetic acid.
    • Heat the reaction mixture at 50–60°C until completion.
    • Work up the mixture to obtain an E-Z isomeric mixture of the α-phosphonoenacetamide, which is typically used directly in the next step [2].

Experimental Workflow and Troubleshooting

For a visual guide to planning your synthesis and troubleshooting common issues, follow this workflow.

G Start Start Synthesis Plan MethodChoice Choose Synthesis Method Start->MethodChoice P1 Protocol 1: Lipase-Catalyzed Kabachnik-Fields MethodChoice->P1 Prefer sustainable one-pot method P2 Protocol 2: Oximinophosphonate Reduction MethodChoice->P2 Require enamide precursors LowYield Low Yield? P1->LowYield Byproduct Nitrile Byproduct Detected? P2->Byproduct Impurity Product Impurities? LowYield->Impurity No S1 ✓ Use PpL catalyst in TBME at 30°C ✓ Ensure reagent purity ✓ Confirm enzyme activity LowYield->S1 Yes Byproduct->Impurity No S2 ✓ Lower reaction temperature to 50-60°C ✓ Precisely control heating Byproduct->S2 Yes S3 ✓ Use HPLC with water/acetonitrile ✓ Store product at 2-8°C Impurity->S3 Yes End Obtain Optimized Product Impurity->End No S1->Impurity S2->Impurity S3->End

Key Technical Takeaways

  • Embrace Biocatalysis: The lipase-catalyzed Kabachnik–Fields reaction is a superior modern method, offering high yields under mild and environmentally friendly conditions [1].
  • Control is Crucial: In the precursor synthesis route, precise control of reaction temperature is a simple yet highly effective lever for maximizing yield and purity [2].
  • Characterize Thoroughly: For any new compound, comprehensive characterization using techniques like ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is essential, as is establishing a reliable HPLC method for purity analysis [3].

References

Antibacterial Efficacy & Application Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative data on Alafosfalin's effectiveness against various bacteria, which is crucial for defining the target and scope of your production efforts.

Bacterial Strain Number of Isolates Tested This compound MIC₉₀ (mg/L) Key Context
Escherichia coli 53 0.25 Includes carbapenemase-producing (CPE) strains [1]
Klebsiella pneumoniae 87 >8 87% of isolates were inhibited by ≤8 mg/L [1]
Enterobacter cloacae 27 1 16-fold more active than Fosfomycin in testing [1]
Carbapenemase-producing Enterobacterales (CPE) 128 4 Shows synergistic effect with Meropenem [1]
Methicillin-resistant S. aureus (MRSA) 37 8 Moderately active [1]

Application Insight: Beyond its use as a drug, one study successfully created an antibacterial polypropylene (PP) nonwoven fabric by immobilizing this compound onto the material's surface using a dip-coating method. This demonstrates a potential industrial application that integrates the compound directly into a product, which may influence production scale and purity requirements [2].

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments involving this compound, which can serve as references for your own process development or quality control.

Protocol for Creating Antibacterial Nonwoven Fabric [2]

This protocol describes a surface modification technique, which is a form of application rather than chemical synthesis.

  • Materials:
    • Polymer: Polypropylene (PP) granulates.
    • Antimicrobial Agent: this compound (≥98.0% purity).
    • Finishing Agents: Styrene-acrylic copolymer dispersion (e.g., Revacryl 247), polyacrylate thickening agent (e.g., Lutexal Thickener HC), and wetting agent (e.g., Pluriol 600).
  • Method:
    • Prepare Coating Paste: Create a homogeneous paste with the styrene-acrylic resin, wetting agent, thickening agent, and water. The target viscosity is 60–70 dPas.
    • Add this compound: Incorporate this compound powder into the paste at your desired concentration (the study tested 0.005% to 0.15%).
    • Mix: Stir the mixture for 10 minutes to ensure uniformity.
    • Impregnate Nonwoven: Dip the PP nonwoven fabric into the paste, then squeeze it to remove excess.
    • Dry: Dry the impregnated fabric for 3 hours at 50°C until a constant weight is achieved. The target dry mass increase is around 5%.
Protocol for Enzymatic Synthesis of Analogous Compounds [3]

This method offers a modern, "greener" approach to synthesizing this compound-like α-aminophosphonates, which could inform the initial synthesis stage of your production.

  • Reaction Type: Kabachnik–Fields reaction.
  • Catalyst: Immobilized lipase B from Candida antarctica (Novozym 435).
  • Conditions:
    • Solvent: Solvent-free conditions are optimal.
    • Temperature: 30°C.
    • Time: 24 hours.
    • Catalyst Load: 80 mg per mmol of coumarin substrate.
  • Key Advantages:
    • High Yield: Up to 85% yield of the target α-aminophosphonate.
    • Metal-free: Avoids metal contamination, which is critical for pharmaceutical applications.
    • Reusable Catalyst: The Novozym 435 enzyme retained 67% of its activity after five reaction cycles, improving cost-efficiency.

Production & Application Workflow

The diagram below integrates the researched methodologies into a potential high-level workflow for producing and applying this compound, highlighting areas where optimization can reduce stages.

Traditional Synthesis Traditional Synthesis Purification Purification Traditional Synthesis->Purification Enzymatic Synthesis \n (Novozym 435) Enzymatic Synthesis (Novozym 435) Enzymatic Synthesis \n (Novozym 435)->Purification Potential Shortcut Formulate as Drug Formulate as Drug Purification->Formulate as Drug Immobilize onto Polymer \n (Dip-Coating) Immobilize onto Polymer (Dip-Coating) Purification->Immobilize onto Polymer \n (Dip-Coating) Efficacy Testing \n (MIC Assays) Efficacy Testing (MIC Assays) Formulate as Drug->Efficacy Testing \n (MIC Assays) Immobilize onto Polymer \n (Dip-Coating)->Efficacy Testing \n (MIC Assays)

Troubleshooting FAQs

Here are some specific issues and solutions based on the research.

  • Q1: How can I make the synthesis of this compound precursors more efficient and environmentally friendly?

    • A: Consider adopting an enzymatic catalysis approach. Using a lipase like Novozym 435 under solvent-free conditions can provide high yields of α-aminophosphonates, which are core structures in this compound. This method reduces the need for heavy metal catalysts and simplifies purification, potentially reducing production stages [3].
  • Q2: Our final this compound-incorporated product shows inconsistent antimicrobial activity. What could be the cause?

    • A: For integrated products like nonwovens, ensure the integrity of this compound during processing. The dip-coating and drying protocol suggests using moderate temperatures (50°C) to avoid thermal degradation. Also, verify the homogeneity and viscosity of the coating paste to ensure even application and a consistent 5% mass add-on [2].
  • Q3: Is this compound still relevant against today's drug-resistant bacteria?

    • A: Yes, recent studies confirm that this compound remains highly active against many contemporary multidrug-resistant pathogens, particularly carbapenemase-producing E. coli and *Enterobacter cloacae*. Furthermore, it shows a synergistic effect with meropenem, making it a promising candidate for combination therapies [1].

References

Chromatographic Methods for Diastereomer Separation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes three primary chromatography techniques you can employ, along with key parameters and applications.

Method Principle Key Parameters / Conditions Application / Evidence
Ion-Exchange Chromatography Separation based on charge differences between diastereomers under specific pH conditions. Stationary Phase: Sulfonated cation-exchange resin (e.g., Dowex-50WX8, H+ form). Eluent: Deionized water. Detection: Fraction collection with 31P-NMR analysis [1]. Successfully used to separate L-Leu-L-PT from L-Leu-D-PT, with the L,L-diastereomer eluting last [1].
Anion Exchange Chromatography (AEX) High-resolution separation for charged molecules, often providing superior diastereomer selectivity. Column: DNAPac PA200 RS. Mobile Phase: Gradient elution with chloride salt (e.g., NaCl) in buffer (e.g., Tris-HCl). Detection: UV at 260 nm [2]. Identified as the chromatographic technique with the highest diastereomer selectivity for phosphorothioate (PS) oligonucleotides [2].
Ion-Pair Reversed-Phase LC (IP-RP) Interaction of ion-paired diastereomers with a hydrophobic stationary phase. Column: C18 (e.g., ACQUITY Premier Oligonucleotide BEH C18). Mobile Phase: Triethylammonium acetate (TEAA) buffer and acetonitrile gradient. Detection: UV and/or MS [2]. A widely used, MS-compatible platform method for oligonucleotides; effectiveness for diastereomers can be optimized [2].

Workflow for Method Selection and Troubleshooting

The following diagram illustrates a recommended experimental workflow for separating your target compounds.

Start Start: Diastereomeric Mixture Decision1 Is the compound charged or amenable to derivatization? Start->Decision1 A1 Use Ion-Exchange Chromatography (Dowex-50WX8, water elution) Decision1->A1 Yes, charged Decision2 Is MS-compatibility required? Decision1->Decision2 Explore other options Analyze Analyze Fractions (e.g., 31P-NMR, LC-MS) A1->Analyze A2 Use Anion Exchange (AEX) for high selectivity A2->Analyze Decision2->A2 No, prioritize resolution A3 Use Ion-Pair Reversed-Phase (IP-RP) (TEAA buffer, ACN gradient) Decision2->A3 Yes A3->Analyze End Obtain Pure Diastereomers Analyze->End

Frequently Asked Questions & Troubleshooting

Q1: My diastereomers are not resolving well on the ion-exchange column. What could be wrong?

  • Check the pH: The charge difference between diastereomers is often pH-dependent. The successful separation of L-Leu-L-PT was performed on a strong cation-exchanger in the H+ form (acidic pH) [1]. Try fine-tuning the pH of your sample and eluent.
  • Confirm resin capacity and loading: Ensure you are not overloading the column. The sample mass should be appropriate for the resin's capacity. If resolution is poor, try a smaller sample load.
  • Verify elution profile: Use a very mild eluent like water first [1]. If the compounds do not elute, consider a shallow gradient of a salt solution (e.g., NaCl) to displace the diastereomers.

Q2: I need a highly sensitive and fast quantitative method. What is the best approach?

  • Implement UHPLC-MS/MS: Ultra-high pressure liquid chromatography coupled with tandem mass spectrometry offers significant advantages in speed, sensitivity, and selectivity.
    • Speed: A UHPLC method can reduce chromatographic run times by up to three-fold compared to traditional HPLC [3].
    • Sensitivity: It can lower the limit of quantification by a factor of two or more, which is crucial for detecting minor diastereomeric impurities [3].
    • Method: Use a sub-2µm particle C18 column with a mobile phase of volatile buffers (e.g., ammonium formate) and an acetonitrile gradient, detecting via multiple reaction monitoring (MRM) for highest specificity [3].

Q3: How can I confirm the identity and purity of the separated diastereomers?

  • On-line MS Detection: Coupling your LC method (especially IP-RP) with mass spectrometry confirms the molecular weight of each eluting peak [2].
  • Nuclear Magnetic Resonance (NMR): As demonstrated, 31P-NMR is a powerful tool for analyzing collected fractions. The different chemical environments of the phosphorus atom in each diastereomer will produce distinct chemical shifts, allowing you to identify them unambiguously and assess purity [1].
  • Chiral Derivatization: If you isolate one pure diastereomer (e.g., the peptide portion), you can hydrolyze it and derivatize the resulting amino acid with a chiral agent like MαNP acid. The resulting diastereomeric esters can be easily separated by normal-phase HPLC and their absolute configuration determined [4].

References

Alafosfalin efficacy in full broth conditions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Does alafosfalin retain its efficacy in full broth conditions? The activity of antimicrobial agents can be reduced in full broth compared to defined media due to competition with media components. One study indicates that a phosphinic analogue related to this compound lost its fungicidal activity in full broth, likely due to competition with environmental amino acids [1]. While direct data for this compound's antibacterial activity in this context is limited, its mechanism of action (mimicking amino acids) suggests its efficacy could similarly be affected in nutrient-rich environments [2] [3].

  • What is this compound's spectrum of activity and mechanism of action? this compound is a phosphonopeptide antibiotic that inhibits bacterial cell wall biosynthesis [2] [3]. The table below summarizes its in vitro activity against various bacterial isolates from urinary tract infections [3].

Bacterial Species / Group Activity Level of this compound
Escherichia coli Highly Active
Serratia, Klebsiella, Enterobacter, Citrobacter Moderately Active
Gram-positive organisms Less Active (compared to beta-lactams)
Indole-positive Proteus, Pseudomonas, Acinetobacter Inactive
  • Does this compound show synergism with other antibiotics? Yes, research has found that this compound can act synergistically with beta-lactam antibiotics (e.g., fractional inhibitory concentration ≤ 0.5) against many bacterial strains, including some that are insensitive to this compound alone [3].

Experimental Protocols & Data Interpretation

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination This standard protocol assesses this compound's efficacy in liquid media.

  • 1. Preparation of Inoculum: Grow the bacterial test strain to the mid-logarithmic phase in a suitable broth. Adjust the turbidity of the suspension to a standard density (e.g., 0.5 McFarland standard), which typically contains approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension in broth to achieve a final inoculum density in the test wells of about 5 x 10^5 CFU/mL [3] [4].
  • 2. Preparation of Antibiotic Dilutions: Prepare a stock solution of this compound in a suitable solvent and diluent. Perform a series of two-fold dilutions of this compound in the broth medium (e.g., Mueller-Hinton Broth or a full broth like LB) in a 96-well microtiter plate. The concentration range should bracket the expected MIC.
  • 3. Inoculation and Incubation: Inoculate each well of the dilution series with the prepared bacterial inoculum. Include growth control wells (broth + inoculum) and sterility control wells (broth only). Seal the plate and incubate at 35±2°C for 16-20 hours.
  • 4. Reading and Interpretation: The MIC is defined as the lowest concentration of this compound that completely prevents visible growth of the organism. Compare the MIC values obtained in full broth to those in a defined minimal medium to assess the impact of the nutrient-rich conditions.

Checkerboard Assay for Synergy Testing This method is used to quantify the synergistic effect between this compound and a beta-lactam antibiotic [3].

  • 1. Plate Setup: Prepare two-fold dilutions of the beta-lactam antibiotic along the rows of a microtiter plate. Prepare two-fold dilutions of this compound along the columns.
  • 2. Inoculation: Add the standardized bacterial inoculum to all wells, resulting in a matrix where each well contains a unique combination of the two drugs.
  • 3. Incubation and Analysis: Incubate the plate and determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows:
    • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
    • Synergy is typically defined as an FIC Index ≤ 0.5 [3].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High MIC in full broth Nutrient competition; degradation in acidic medium [2]. Use a defined minimal medium; ensure broth pH is neutral.
Variable results between strains Natural differences in susceptibility or permeability [3] [4]. Include control strains; investigate porin expression.
No observed synergy Antagonistic mechanisms; incorrect concentration ranges. Verify drug dilutions; extend concentration range tested.

Visualizing the Workflow and Mechanism

The following diagrams, created with Graphviz, outline the experimental workflow and this compound's mechanism of action for easy understanding.

Diagram 1: this compound MIC & Synergy Testing Workflow

G MIC and Synergy Testing Workflow Start Start Experiment PrepInoc Prepare Bacterial Inoculum Start->PrepInoc PrepDrug Prepare Antibiotic Dilutions PrepInoc->PrepDrug Inoculate Inoculate Microtiter Plate PrepDrug->Inoculate Incubate Incubate (16-20 hours) Inoculate->Incubate ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC Analyze Analyze Results: Compare MICs & Calculate FIC ReadMIC->Analyze End End Analyze->End

Diagram 2: this compound's Mechanism of Action

G This compound Mechanism: Cell Wall Inhibition Uptake Uptake into Bacterial Cell via Peptide Transport Systems Cleavage Intracellular Cleavage Releases Toxic Analogue Uptake->Cleavage Inhibition Inhibition of Cell Wall Biosynthesis Enzymes Cleavage->Inhibition Outcome Bactericidal Effect Inhibition->Outcome

Key Considerations for Your Research

The available evidence suggests that full broth conditions are a critical variable when evaluating this compound. For robust results, consider these approaches:

  • Use Controlled Media: Whenever possible, use a defined minimal medium to minimize nutrient competition and obtain more reproducible MIC values.
  • Include Appropriate Controls: Always run parallel experiments in your full broth and a control medium to directly quantify the impact on efficacy.
  • Explore Synergy: Given the documented synergy with beta-lactams, combination therapy could be a strategy to overcome reduced efficacy in challenging environments [3].

References

Mechanisms of Resistance & Strategic Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Resistance to Alafosfalin primarily arises from mutations affecting peptide transport systems or target enzymes [1]. The table below outlines the main challenges and proposed countermeasures.

Mechanism of Resistance Challenge for Researchers Proposed Solution / Countermeasure
Impaired Peptide Transport [1] Mutations in bacterial oligopeptide permease systems (e.g., Opp) prevent the internal transport of this compound. Utilize phosphonopeptide derivatives with different peptide carriers (e.g., Di-alanyl fosfalin, L-Leu-L-PT) that may use alternative transporters [1] [2].
Target Enzyme Modification [1] Mutations in the target enzyme, alanine racemase, reduce the binding affinity of the active warhead, fosfalin. Explore combination therapy with a beta-lactam (e.g., meropenem) to apply synergistic pressure and overcome resistance [1].
Medium Composition [2] Rich media (e.g., Mueller-Hinton) can significantly reduce efficacy, leading to false-negative results in initial screenings. Conduct initial activity assays in minimal media (e.g., Minimal Medium E), as they more accurately reflect the drug's potential by limiting interfering nutrients [2].

Experimental Protocols for Key Strategies

Protocol for Synergy Testing (Checkerboard Assay)

This method determines if this compound acts synergistically with another antibiotic, such as meropenem [1].

  • Principle: To calculate the Fractional Inhibitory Concentration Index (FICI) by testing various combinations of two antimicrobials.
  • Materials: this compound stock solution, Meropenem stock solution, Mueller-Hinton broth, bacterial suspension (e.g., CPE isolates), 96-well microtiter plate.
  • Procedure:
    • Prepare a dilution series of this compound along the x-axis of the plate.
    • Prepare a dilution series of Meropenem along the y-axis of the plate.
    • Add the bacterial suspension to all wells.
    • Incubate the plate at 35°C for 16-20 hours.
    • Determine the MIC of each drug alone and in combination.
  • Data Analysis: Calculate the FICI for each combination.
    • Synergy is typically defined as FICI ≤ 0.5 [1].
Protocol for Evaluating Phosphonopeptide Derivatives

This approach assesses the activity of this compound analogs, which may overcome transport-specific resistance [1] [2].

  • Principle: Compare the Minimum Inhibitory Concentration (MIC) of different phosphonopeptides against resistant strains.
  • Materials: Phosphonopeptides (e.g., this compound, Di-alanyl fosfalin, β-chloro-L-alanyl-β-chloro-L-alanine, L-Leu-L-PT), minimal media (e.g., EG medium) and rich media (Mueller-Hinton), bacterial panels (including MDR strains like CPE, MRSA, GRE).
  • Procedure:
    • Use a standardized broth microdilution method according to guidelines like CLSI.
    • Test compounds in both minimal and rich media to account for medium-dependent effects [2].
    • Inoculate wells with a defined bacterial density.
    • Incubate and determine the MIC50/MIC90 values.
  • Key Evaluation:
    • Di-alanyl fosfalin shows particularly potent activity against glycopeptide-resistant enterococci [1].
    • L-Leu-L-PT is highly effective in minimal media but loses potency in rich media, a critical factor for experimental design [2].

Frequently Asked Questions (FAQs)

Q1: Why does my assay show no this compound activity against a known susceptible strain? A: This is often related to the culture medium. Rich media (like Mueller-Hinton) can reduce efficacy by up to 500,000-fold [2]. Always confirm activity in a defined minimal medium and ensure your bacterial inoculum is prepared in a buffer or minimal salts solution to avoid nutrient carryover.

Q2: Are there any novel synthesis methods for creating this compound analogs? A: Yes. Recent advances in visible-light organophotocatalysis enable a novel, facile conversion of common α-amino acids directly into α-amino phosphonates via a decarboxylative radical–polar crossover process [3]. This method allows for the late-stage functionalization of existing drug molecules and operates under mild conditions, broadening the scope for creating new analogs [3].

Q3: Can this compound be used for purposes other than direct antibacterial treatment? A: Yes. The concept of phosphonopeptides has been applied in diagnostics. For example, 99mTc-alafosfalin has been developed and evaluated as a radiopharmaceutical for specifically imaging bacterial infections [4].

Resistance Mechanisms and Solutions Workflow

The diagram below summarizes the primary resistance pathways and how the proposed strategies counter them.

Start Bacterial Resistance to this compound Mech1 Impaired Peptide Transport? Start->Mech1 Mech2 Target Enzyme Modification? Start->Mech2 Mech3 Assay in Rich Medium? Start->Mech3 Mech1->Mech2 No Sol1 Use alternative carriers: Di-alanyl fosfalin, L-Leu-L-PT Mech1->Sol1 Yes Mech2->Mech3 No Sol2 Apply combination therapy: Synergy with Meropenem Mech2->Sol2 Yes Sol3 Switch assay to Minimal Media Mech3->Sol3 Yes Proto1 Protocol: Evaluate derivatives via MIC in minimal media Sol1->Proto1 Proto2 Protocol: Checkerboard assay to calculate FICI Sol2->Proto2 Proto3 Protocol: Use Minimal Medium E for initial screening Sol3->Proto3

References

Alafosfalin combination therapy protocols

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Activity & Synergy Data

The following table summarizes key in vitro activity and combination therapy findings for alafosfalin against multi-drug resistant bacteria from a 2020 study [1].

Bacterial Strain (Number of Isolates) This compound MIC₉₀ (mg/L) Synergy with Meropenem (FICI ≤0.5) Key Findings
CPE (128) 4 mg/L 16/20 isolates Good activity against most Enterobacterales; strongest against E. coli (MIC₉₀: 0.25 mg/L).
MRSA (37) 8 mg/L Information Not Provided Moderately active.
GRE (43) >32 mg/L (for E. faecium) Information Not Provided Di-alanyl fosfalin showed significantly higher activity (MIC₉₀: 4 mg/L for E. faecium).

Experimental Protocol: Synergy Testing

The study that demonstrated synergy between this compound and meropenem used a checkerboard broth microdilution method [1]. You can adapt this established methodology for your experiments.

  • Core Principle: The method involves testing a range of concentrations for both antibiotics in a matrix format to find the Fractional Inhibitory Concentration Index (FICI).
  • Procedure Overview:
    • Prepare Antibiotic Stock Solutions: Dilute this compound and meropenem to desired concentrations.
    • Create the Checkerboard: In a 96-well microtiter plate, serially dilute this compound along the rows and meropenem along the columns.
    • Inoculate Bacteria: Add a standardized suspension of the test bacterium (e.g., (5 \times 10^5) CFU/mL) to each well.
    • Incubate and Read: Incubate the plate at 35°C for 16-20 hours. Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
    • Calculate FICI: Use the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
  • Result Interpretation: A FICI of ≤0.5 is interpreted as synergy [1].

Mechanism of Action Pathway

The antibacterial action of this compound is a two-step process involving targeted delivery and inhibition of cell wall synthesis. The diagram below illustrates this mechanism.

G A This compound (L-alanyl-L-1-aminoethylphosphonic acid) B Bacterial Cell A->B C LL-dipeptide Permeases B->C D Intracellular Hydrolysis C->D E Fosfalin (L-1-aminoethylphosphonic acid) D->E F Inhibits Alanine Racemase E->F G No D-Alanine Production F->G H Disrupted Peptidoglycan Synthesis G->H I Bacterial Cell Lysis H->I

Diagram: Mechanism of Action of this compound. This compound enters bacterial cells via LL-dipeptide permeases. Inside the cell, it is hydrolyzed to release the active warhead, fosfalin. Fosfalin inhibits the enzyme alanine racemase, blocking the production of D-alanine, an essential building block for peptidoglycan in the cell wall. This leads to disrupted cell wall synthesis and ultimately causes bacterial cell lysis [1].

Key Considerations for Researchers

  • Strain-Specific Activity: this compound's efficacy is highly species-dependent [1]. It shows excellent activity against Escherichia coli and Enterobacter cloacae but is less potent against Proteus mirabilis and Salmonella species. Always determine baseline MICs for your specific bacterial strains.
  • Explore Analogues: If activity against certain Gram-positive bacteria like enterococci is a research focus, consider investigating di-alanyl fosfalin, which showed significantly greater potency than this compound in recent studies [1].
  • Combination Rationale: The observed synergy with meropenem suggests this compound is a promising candidate for combination regimens [1]. This approach could help combat carbapenem-resistant pathogens.

References

Comprehensive Technical Support Center: Alafosfalin MIC Testing Methodology Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Overview & Key Concepts

Minimum Inhibitory Concentration (MIC) testing represents the gold standard method for determining antimicrobial susceptibility and is particularly crucial for developing agents like Alafosfalin, a promising antimicrobial compound. MIC is defined as the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism under strictly controlled in vitro conditions. For researchers and pharmaceutical developers working with this compound, proper MIC testing methodology is fundamental to generating reliable, reproducible data that meets regulatory standards and facilitates drug development.

The established reference method for MIC determination is broth microdilution in cation-adjusted Mueller-Hinton broth (CAMHB), as defined by CLSI M07 and ISO 20776-1 standards. These methods provide the scientific foundation for all antimicrobial susceptibility testing and should form the basis of any this compound testing protocol. Adherence to these standards ensures that results are comparable across laboratories and provides the robust data necessary for regulatory submissions. Modifications to these reference methods should only be implemented when scientifically justified and never solely to produce lower MIC values that might make an antimicrobial appear more potent than it actually is.

This technical support center addresses the specific challenges researchers face when optimizing this compound MIC testing methodologies, providing troubleshooting guidance, detailed protocols, and advanced optimization strategies to enhance experimental outcomes while maintaining scientific rigor and regulatory compliance.

MIC Testing Fundamentals

Core Principles & Definitions
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent (expressed in mg/L or μg/mL) that, under strictly controlled in vitro conditions, completely prevents visible growth of the test microorganism. This quantitative measurement provides essential information about antimicrobial potency and bacterial susceptibility that qualitative methods cannot deliver.

  • Clinical Breakpoints: The predetermined MIC concentrations used to categorize bacterial isolates as Susceptible (S), Intermediate (I), or Resistant (R) to a specific antimicrobial agent. These breakpoints are established through extensive research that correlates MIC distributions with pharmacokinetic/pharmacodynamic parameters and clinical outcomes.

  • Reference Methodologies: The standardized procedures established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These methods specify every aspect of testing, from media preparation to incubation conditions, to ensure inter-laboratory reproducibility and clinical relevance of results.

Significance in Antimicrobial Development

For drug development professionals working with this compound, accurate MIC testing provides critical data at multiple stages of the development pipeline:

  • Early-stage screening of compound activity against diverse bacterial panels
  • Mechanism of action studies and resistance profiling
  • Dosage optimization and regimen selection for preclinical studies
  • Comparative assessments against existing therapeutic agents
  • Regulatory submissions demonstrating efficacy against target pathogens

The quantitative nature of MIC data enables sophisticated analyses, including epidemiological cutoff values (ECOFFs), MIC distributions, and pharmacokinetic/pharmacodynamic (PK/PD) indices that inform optimal dosing strategies. Furthermore, reliable MIC data forms the foundation for resistance monitoring programs that track the emergence and spread of reduced susceptibility during clinical use.

Standard Experimental Protocols

Broth Microdilution Reference Method

The broth microdilution method represents the reference standard for MIC determination and should form the foundation of all this compound susceptibility testing programs. This method provides quantitative results, excellent reproducibility, and compatibility with high-throughput applications essential for antimicrobial development.

3.1.1 Materials & Reagents
  • Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) serves as the standard medium for most aerobic, non-fastidious bacteria. The cation content (calcium and magnesium) is critically important for the accurate performance of certain antimicrobial classes, though the specific requirements for this compound should be determined experimentally.
  • Antibiotic Stock Solutions: Prepare this compound stock solutions at appropriate concentrations (typically 1-10 mg/mL) using the correct solvent based on compound properties. Water is suitable for most antibiotics, though some may require phosphate buffer, methanol, ethanol, or DMSO for complete dissolution.
  • Inoculum Preparation: Use fresh bacterial colonies to create a suspension equivalent to a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL), then further dilute to achieve the final testing inoculum of 5 × 10⁵ CFU/mL.
  • Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, plate sealers, and a calibrated incubator maintaining 35±1°C.
3.1.2 Step-by-Step Procedure
  • Plate Preparation:

    • Prepare a stock solution of this compound at the highest concentration to be tested (typically 100× the highest final concentration).
    • Using CAMHB, perform two-fold serial dilutions directly in the microtiter plate, typically across 8-12 concentrations. Include growth control wells (medium + inoculum, no antibiotic) and sterility controls (medium only).
    • Final well volume after all additions should be 100 μL.
  • Inoculation:

    • Dilute the standardized bacterial inoculum to achieve approximately 5 × 10⁵ CFU/mL in CAMHB.
    • Add 100 μL of the diluted inoculum to each test well except the sterility controls.
    • The final bacterial concentration will be approximately 5 × 10⁴ CFU/well.
  • Incubation and Reading:

    • Seal plates to prevent evaporation and incubate at 35±1°C for 16-20 hours under ambient atmosphere.
    • Examine plates for visible growth (turbidity) comparing each well to the growth control.
    • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.
  • Quality Control:

    • Include appropriate quality control strains with known MIC ranges (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in each run.
    • Monitor laboratory performance by tracking QC results using established statistical methods.

Table 1: Required Media and Supplements for Different Bacterial Groups

Bacterial Group Standard Medium Required Supplements Quality Control Strains
Enterobacterales CAMHB None (unless testing specific agents) E. coli ATCC 25922
Pseudomonas spp. CAMHB None P. aeruginosa ATCC 27853
Staphylococcus spp. CAMHB 2% NaCl for anti-staphylococcal β-lactams S. aureus ATCC 29213
Streptococcus spp. CAMHB + lysed horse blood 2.5-5% lysed horse blood + β-NAD S. pneumoniae ATCC 49619
Haemophilus spp. Haemophilus Test Medium 5 μg/mL NAD, 15 μg/mL bovine hematin H. influenzae ATCC 49766
Alternative Method: Agar Dilution

While broth microdilution is the most widely used method, agar dilution provides an alternative approach particularly useful for testing multiple isolates against a single concentration of this compound or when dealing with organisms that produce diffusible pigments that might interfere with broth-based reading.

  • Method Overview: this compound is incorporated into Mueller-Hinton agar at doubling dilutions, then a standardized inoculum (approximately 10⁴ CFU/spot) is applied to each plate.
  • Advantages: Efficient for testing large numbers of bacterial isolates; provides a permanent record of results; avoids problems with trailing endpoints.
  • Disadvantages: Less flexible for small numbers of isolates; requires larger amounts of antibiotic; more labor-intensive plate preparation.

Troubleshooting Guide

Even experienced researchers encounter methodological challenges when performing MIC testing. This section addresses the most common issues encountered during this compound MIC testing, their potential causes, and evidence-based solutions.

Table 2: Common MIC Testing Problems and Solutions

Problem Potential Causes Recommended Solutions
Excessive trailing endpoints Inoculum density too high Standardize inoculum using turbidity standards AND verify by colony counts [1]
Poor reproducibility between replicates Inconsistent temperature during incubation Use calibrated incubator with temperature logging; ensure adequate air circulation [2]
Unexpectedly high MIC values Improper cation concentration in medium Verify cation content in CAMHB; test with quality control strains [1]
No growth in positive control wells Inoculum preparation error Verify McFarland standard; check medium supports growth; extend incubation for slow growers [3]
Contamination in sterility controls Non-sterile techniques or contaminated media Aseptically prepare fresh media; implement strict sterile techniques [3]
Inconsistent results between runs Antibiotic stock solution degradation Prepare fresh stock solutions; verify stability data; proper storage conditions [4]
Skipped wells (growth at high concentration but not medium) Inoculation error or bubble formation Careful pipetting technique; tap plates to remove bubbles before reading [2]
Advanced Troubleshooting Scenarios
  • Problem: Unusual MIC Distributions

    • Investigation: Check batch-to-b consistency of media and reagents; verify equipment calibration; confirm technician competency through proficiency testing.
    • Solution: Implement strict quality control protocols including regular testing of reference strains with well-defined MIC ranges. Establish internal quality control ranges and investigate any deviations immediately.
  • Problem: Discrepancies Between Testing Methods

    • Investigation: Compare results from broth microdilution, agar dilution, and gradient diffusion methods using identical isolates.
    • Solution: Adhere strictly to a single reference method for all definitive testing. Use alternative methods only for screening purposes and establish correlation data if methods must be used interchangeably.

The following workflow provides a systematic approach to troubleshooting problematic MIC results:

G Start Unexpected MIC Results Step1 Verify Quality Control Strains Start->Step1 Step2 Check Inoculum Preparation Step1->Step2 QC Within Range? Step3 Inspect Media & Reagents Step2->Step3 Inoculum Verified? Step4 Review Incubation Conditions Step3->Step4 Media/Reagents Fresh? Step5 Evaluate Technical Execution Step4->Step5 Conditions Optimal? Step6 Identify Root Cause Step5->Step6 Technique Proper? Step6->Step1 Continue Investigation Resolve Implement Corrective Action Step6->Resolve Cause Identified Document Document Findings Resolve->Document

Method Modification & Optimization Framework

Scientific Justification for Method Modifications

While adherence to reference methods is essential, scientifically justified modifications may be necessary when developing testing protocols for novel antimicrobials like this compound. However, CLSI and EUCAST strongly caution against unnecessary deviations from established methods, particularly those aimed solely at producing lower MIC values to make an antimicrobial appear superior to competitors.

Legitimate reasons for method modification include:

  • Compound-specific requirements that prevent accurate testing using standard conditions (e.g., unique solubility characteristics)
  • Enhanced detection of specific resistance mechanisms relevant to the antimicrobial's mechanism of action
  • Optimization for automated or high-throughput systems while maintaining correlation with reference methods
  • Adaptation for specialized testing conditions that more closely mimic in vivo environments

Any modifications to reference methods must be thoroughly validated against the reference method using a diverse collection of bacterial isolates representing both susceptible and resistant populations. This validation should include statistical analysis of correlation data with clearly defined acceptance criteria.

Physiological Media Testing

Recent evidence suggests that testing antibiotics in standard bacteriologic medium (CAMHB) may not always accurately predict in vivo efficacy, as the physiological environment encountered during infection can significantly impact bacterial susceptibility. Incorporating testing in mammalian cell culture media (e.g., DMEM) or biological fluids (e.g., serum, urine) may provide valuable additional data for antibiotic development programs.

  • Protocol Adaptation:

    • Prepare MIC plates as described in section 3.1.2, but substitute CAMHB with physiological media.
    • Note that supplementation may be necessary to support adequate bacterial growth in these media.
    • Interpretation criteria may differ from standard media, so establish appropriate controls and validation procedures.
  • Applications:

    • Biofilm-associated infections where bacteria exhibit altered susceptibility profiles
    • Intracellular pathogens where antibiotic penetration is crucial
    • Site-specific infections (urinary tract, cerebrospinal fluid) where local conditions differ dramatically from standard media

Advanced Applications & Future Directions

High-Throughput MIC Testing

For drug development programs requiring screening of large compound libraries or extensive bacterial isolate collections, traditional MIC methods become impractical due to time and resource constraints. Implementing high-throughput MIC (HT-MIC) testing workflows can dramatically increase capacity while maintaining accuracy.

  • Automated Liquid Handling: Systems like the Opentrons OT-2 robot can perform precise serial dilutions and plate inoculation with minimal human intervention, reducing technical variability and increasing throughput by up to 800% compared to manual methods [5].

  • Integrated Data Analysis: Coupling automated testing with custom software solutions for endpoint determination eliminates subjective interpretation and generates standardized, reproducible MIC values across large datasets.

  • Workflow Integration:

    • Automated stock solution preparation and dilution
    • Precision inoculation with integrated density verification
    • Robotic transfer to incubation and reading systems
    • Automated data capture and MIC determination
Protocol for High-Throughput MIC Testing
  • System Setup: Calibrate liquid handling robot following manufacturer specifications; pre-program dilution schemes and plate layouts.
  • Plate Preparation: Automate serial dilution of this compound across 96- or 384-well plates using integrated multichannel pipettes.
  • Inoculation: Standardize bacterial suspensions using spectrophotometric methods with verified correlation to colony counts; automated transfer of standardized inoculum to assay plates.
  • Incubation and Reading: Integrated transfer to controlled incubation systems; automated spectrophotometric reading at appropriate wavelengths.
  • Data Analysis: Automated MIC determination using algorithms that compare growth in antibiotic-containing wells to growth controls; integration with laboratory information management systems.

Table 3: Comparison of MIC Testing Methodologies

Parameter Standard Broth Microdilution Agar Dilution High-Throughput Automation
Throughput Capacity Medium (10-50 isolates/run) High (50-100 isolates/run) Very High (100-1000 isolates/run)
Manual Hands-on Time High Medium Low after setup
Reagent Consumption Low Medium Low per test
Startup Cost Low Low High
Technical Complexity Medium Medium High
Regulatory Acceptance High High Requires validation
Data Standardization Subject to interpretation Subject to interpretation Algorithm-based standardization

The following diagram illustrates the comprehensive workflow for high-throughput MIC testing:

G Stock Antibiotic Stock Solution Dilution Automated Serial Dilution Stock->Dilution Plate MIC Plate Preparation Dilution->Plate Inoculation Automated Inoculation Plate->Inoculation Inoculum Standardized Inoculum Inoculum->Inoculation Incubation Controlled Incubation Inoculation->Incubation Reading Automated Spectrophotometry Incubation->Reading Analysis MIC Determination Algorithm Reading->Analysis Report Data Export & Reporting Analysis->Report

Frequently Asked Questions (FAQs)

Q1: What is the appropriate solvent for preparing this compound stock solutions?

  • The optimal solvent depends on the compound's physicochemical properties. Begin with deionized water as it is the least likely to interfere with bacterial growth. If water is insufficient, progress through phosphate buffers, methanol, ethanol, or DMSO in order of increasing potential toxicity. Always include solvent controls to ensure the chosen solvent does not inhibit bacterial growth at the concentrations used.

Q2: How can we minimize variability in MIC results between different technicians?

  • Implement comprehensive training with proficiency testing, standardize inoculum preparation using calibrated spectrophotometers, establish detailed written procedures, and utilize automated equipment where possible. Regular comparison of results between technicians and statistical monitoring of quality control data can identify developing variability trends.

Q3: What quality control measures are essential for reliable this compound MIC testing?

  • Regular testing of reference strains with documented MIC ranges, verification of media quality through growth promotion testing, equipment calibration and monitoring, reagent quality verification, and participation in proficiency testing programs. Document all quality control activities and investigate any deviations immediately.

Q4: How should we handle fastidious organisms that don't grow well in standard CAMHB?

  • Refer to CLSI M07 and EUCAST guidelines for appropriate media supplementation. For fastidious organisms, CAMHB may require supplementation with blood products, specific cofactors, or nutrients. Always validate modified methods against reference strains with known susceptibility profiles.

Q5: What is the clinical relevance of suppressing MIC values in laboratory reports?

  • Recent evidence suggests that suppressing actual MIC values while reporting only interpretive categories (S/I/R) may improve appropriate antibiotic prescribing. One study demonstrated significantly higher appropriate prescribing (60.7% vs 42.2%) when MIC values were suppressed, as clinicians may misinterpret small MIC differences as clinically significant when they are not [6].

Q6: How can we validate a modified MIC method for this compound testing?

  • Test a collection of 100-200 clinically relevant isolates representing susceptible and resistant populations using both the reference method and modified method. Calculate essential agreement (MICs within ±1 doubling dilution) and categorical agreement (same interpretive category). Essential agreement should exceed 90% and categorical agreement should exceed 95% with no very major errors (false susceptible).

References

increasing Alafosfalin recovery in modified ABC medium

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Alafosfalin in Modified ABC Medium

The core study evaluating this compound assessed its performance as a selective agent in a modified ABC medium for isolating Salmonella from stool samples. The quantitative outcomes are summarized in the following table [1].

Metric Standard ABC Medium Hektoen Enteric Agar Modified ABC Medium (with this compound)
Recovery Rate on Direct Culture 35.7% 48.2% 53.6%
Mean MIC for non-typhi *Salmonella* - - 10.2 mg/L
Mean MIC for *E. coli* - - 0.7 mg/L
Key Selective Ingredient Chromogenic substrates H2S production / lactose fermentation Chromogenic substrates + This compound

> Note: The data in this table is derived from a single 2002 study [1]. The field may have advanced since its publication, and these results should be considered foundational.

Experimental Protocol for Modified ABC Medium with this compound

Here is the detailed methodology for preparing and using the modified ABC medium, as described in the study [1].

1. Preparation of Base Medium

  • Ingredients: Weigh and add the following to 1 liter of water: Bacteriological agar (10 g), a defined mix of L-amino acids (Arg, Asp, Cys, Gly, His, Ile, Leu, Lys, Met, Phe, Pro, Ser, Thr, Trp, Tyr, Val - amounts ranging from 0.1g to 0.005g), nucleotide bases (Guanine, Uracil, Cytosine, Adenine - 0.01g each), sodium citrate (6.5 g), magnesium sulfate (0.1 g), ammonium sulfate (1 g), yeast extract (0.1 g), dipotassium hydrogen phosphate (7 g), and potassium dihydrogen phosphate (2 g) [1].
  • Chromogenic Mix: The medium includes a chromogenic mix consisting of ferric ammonium citrate (0.5 g), X-alpha-Gal (0.08 g), 3,4-Cyclohexenoesculetin-β-D-galactoside (CHE-Gal, 0.3 g), and IPTG (0.03 g) [1].
  • Sterilization and Supplementation: Sterilize the mixture at 116°C for 10 minutes. After cooling to below 100°C, supplement it with sodium deoxycholate (0.5 g) [1].

2. Incorporation of this compound

  • Stock Solution: Dissolve this compound in water and filter-sterilize the solution [1].
  • Addition to Medium: Add the sterile this compound solution to the cooled base medium (at approximately 50°C) to achieve the desired final concentration [1]. The study used a concentration range in agar of 0.125 to 32 mg/L for MIC determination, but the exact concentration used for the stool sample comparison is not specified in the provided excerpt.

3. Inoculation and Incubation

  • Inoculate prepared plates with sample suspensions.
  • Incubate at 37°C for 18-24 hours [1].

Mechanism of Action & Workflow

Understanding how this compound works is key for troubleshooting. The following diagram illustrates its mechanism as a "suicide substrate" and its role in the selective isolation of Salmonella.

G A This compound enters bacterial cell B Aminopeptidase cleaves this compound A->B C Release of toxic fosfalin B->C D Fosfalin inhibits alanine racemase C->D E Disruption of bacterial cell wall synthesis D->E F Bacterial cell death E->F G Many Gram-negative bacteria (e.g., E. coli) G->A Susceptible (MIC ~0.7 mg/L) H Non-typhi Salmonella H->A Resistant (MIC ~10.2 mg/L)

Key Mechanism: this compound is a phosphonopeptide taken up by bacteria via specific permeases. Once inside the cell, it is cleaved by aminopeptidase enzymes, releasing the toxic compound fosfalin. Fosfalin then inhibits the enzyme alanine racemase, which is essential for bacterial cell wall synthesis, leading to cell death [1] [2]. The selectivity arises because non-typhi Salmonella strains are more resistant to this compound (higher MIC) than many commensal coliforms like E. coli [1].

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of adding this compound to culture media? The primary advantage is significantly improved selectivity. By inhibiting a large proportion of commensal flora (like E. coli) while allowing Salmonella to grow, this compound enhances the recovery rate of the target pathogen, reducing false negatives and making colony identification easier [1].

Q2: My background flora is still overgrowing. What could be the issue?

  • Confirm this compound Concentration: Ensure the correct, filter-sterilized this compound concentration is used. Degradation or incorrect preparation can reduce efficacy.
  • Check Medium Specificity: The defined, minimal base medium is crucial. Using rich, undefined peptones can interfere with this compound's activity, as its uptake and activation are dependent on specific bacterial enzyme systems [1] [2].

Q3: Can this compound be used in other media besides ABC medium? The foundational study specifically used a modified, defined ABC medium. The literature search did not return results confirming its use in other common media. Success likely depends on the compatibility of the base medium's formulation with this compound's mechanism of action [1].

Q4: Is this compound effective against Gram-positive bacteria? The available data focuses on its application against Gram-negative bacteria. One source notes that this compound shows stronger activity against gram-negative than gram-positive bacteria [2].

Important Technical Notes for Your Content

  • Foundational Study: The core technical data comes from a 2002 publication. When creating your support center, it is crucial to note that this is foundational work and to recommend that users consult the latest literature and manufacturer guidelines for potential updates.
  • Defined Medium is Critical: Emphasize in your troubleshooting guides that the requirement for a defined, peptone-free medium is non-negotiable for the proper function of this compound as a selective agent [1].
  • Synergy with Other Agents: For advanced applications, you could note that research has shown this compound can act synergistically with certain beta-lactam antibiotics (like cephalexin), which could be a relevant topic for a "Advanced Applications" section in your support center [3].

References

Alafosfalin vs fosfomycin pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Comparison at a Glance

The table below summarizes the key pharmacokinetic parameters of alafosfalin and fosfomycin (trometamol salt) based on available human studies.

Parameter This compound Fosfomycin (Trometamol Salt)
Bioavailability (Oral) ~50% [1] 37-44% [2]
Peak Serum Concentration (Oral) Information missing ~2x higher than calcium salt [2]
Urine Recovery (Oral) 6-17% (dose-dependent) [1] 35-60% [2]
Urine Recovery (IV) 10-20% (extensively metabolized) [2] 80-95% [2]
Serum Half-Life ~60 minutes (~1 hour) [1] 2-4 hours [2]
Primary Clinical Indication Investigated as potentiator of beta-lactam antibiotics [1] Uncomplicated UTIs; perioperative prophylaxis [3] [4]
Key Limitation Extensive metabolism; low urinary recovery of intact drug [2] [1] Not applicable

Detailed Experimental Data and Protocols

The data in the table above is derived from specific clinical studies. Here is a detailed look at the experimental methodologies.

This compound Human Study

A 1980 study investigated the pharmacokinetics of this compound in healthy human volunteers [1].

  • Dosing Protocol: Subjects received single oral doses ranging from 50 mg to 2,500 mg.
  • Sample Collection: Plasma and urine samples were collected at predetermined time points after administration.
  • Analytical Method: The concentrations of the intact phosphonodipeptide were measured to determine its pharmacokinetic profile.
  • Key Findings: The study concluded that this compound was well-absorbed but underwent significant metabolic hydrolysis before reaching the systemic circulation. The urinary recovery of the intact, active drug was low and increased with dose, suggesting a saturable renal reabsorption process [1].
Fosfomycin Trometamol Human Study

A 2022 Phase I study provides recent data on the pharmacokinetics of fosfomycin trometamol in healthy men, representative of the population undergoing transrectal prostate biopsy [3].

  • Dosing Protocol: Subjects received two 3 g doses of fosfomycin trometamol, administered 27 hours apart, mimicking the approved prophylactic regimen.
  • Sample Collection: Plasma, urine, and seminal plasma were collected after one and two doses.
  • Analytical Method: Fosfomycin concentrations were measured in all collected samples. Concentrations in the prostate and seminal vesicles were estimated based on seminal plasma levels using a validated one-step regression method.
  • Key Findings: The study confirmed the favorable pharmacokinetic profile of fosfomycin trometamol, including high distribution volume (>100 L) and good penetration into target male genital tissues after one dose, with increased concentration after a second dose [3].

Mechanisms of Action and Transport

Fosfomycin and this compound have distinct mechanisms of action and pathways for entering bacterial cells, which are visualized below.

fosfomycin_pathway cluster_bacterial_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm FOS Fosfomycin (Extracellular) UhpT UhpT Transporter FOS->UhpT Influx GlpT GlpT Transporter FOS->GlpT Influx G6P Glucose-6-Phosphate (G6P) G6P->UhpT Exchange G3P Glycerol-3-Phosphate (G3P) G3P->GlpT Exchange FOS_in Fosfomycin UhpT->FOS_in GlpT->FOS_in MurA MurA Enzyme (Cys115) FOS_in->MurA Covalent Binding Inhibition Inhibition of Peptidoglycan Synthesis MurA->Inhibition

Diagram: Fosfomycin Influx and Mechanism of Action. Fosfomycin enters the bacterial cell primarily through two conserved nutrient transporters: UhpT (hexose-6-phosphate transporter) and GlpT (glycerol-3-phosphate transporter) [4]. Once inside the cytoplasm, it acts as an analog of phosphoenolpyruvate (PEP) and irreversibly inhibits the MurA enzyme by covalently binding to a cysteine residue in its active site (Cys115). This inhibition halts the first committed step of peptidoglycan biosynthesis, leading to bacterial cell lysis [4].

alafosfalin_pathway cluster_bacterial_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm ALA This compound (Phosphonodipeptide) PepT Oligopeptide Transporter (PepT1/PepT2) ALA->PepT ALA_in This compound PepT->ALA_in Hydrolysis Enzymatic Hydrolysis ALA_in->Hydrolysis AlaP Alanylphosphonate (Toxic Analog) Hydrolysis->AlaP Inhibition Inhibition of Cell Wall Synthesis AlaP->Inhibition

Diagram: this compound Transport and Activated Mechanism. This compound is a phosphonodipeptide prodrug. It is actively transported into the bacterial cell via the oligopeptide transporter systems (such as PepT1 and PepT2) [5]. Inside the bacterial cytoplasm, it is hydrolyzed by intracellular peptidases to release L-alanine and the toxic analog, alanylphosphonate. This metabolite then competitively inhibits the enzyme responsible for incorporating alanine into the UDP-MurNAc-pentapeptide cell wall precursor, effectively blocking cell wall synthesis [1].

Conclusion for Researchers

The pharmacokinetic data indicates why fosfomycin trometamol has been successfully adopted in clinical practice, particularly for urinary tract infections. Its favorable oral bioavailability, higher urinary recovery, and longer half-life make it suitable for this indication [2] [3].

In contrast, this compound's profile—specifically its extensive metabolism and low recovery of intact drug in the urine—likely limited its clinical viability as a standalone therapeutic [2] [1]. Its historical development focused on its role as a potentiator for beta-lactam antibiotics [1].

It is important to note that the data for this compound is decades old, and its development appears to have been discontinued. Modern research on fosfomycin is robust, focusing on its utility against multidrug-resistant infections and its unique mechanism of action [4].

References

Pharmacokinetic Comparison of Phosphonic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic parameters for clinically used phosphonic acid derivatives, based on a comparative study. Data is presented for both oral and parenteral administration where available [1].

Compound Bioavailability (Oral) Urine Recovery (Oral) Urine Recovery (IV) Serum Half-Life
Fosfomycin Trometamol 37% - 44% 35% - 60% 80% - 95% 2 - 4 hours
Fosfomycin Calcium ~2-2.5x lower than Trometamol ~25% (range 18-29%) 80% - 95% 2 - 5.5 hours
Fosmidomycin 20% - 30% 26% 80% - 95% 1.5 - 2.0 hours
Alafosfalin Information not specified in search results 6% - 17% 10% - 20% ~1 hour

Key takeaways from the comparative data include [1]:

  • Fosfomycin Trometamol demonstrates the most favorable oral pharmacokinetics, with the highest bioavailability and urine recovery.
  • This compound shows significantly different handling; its low urinary recovery after oral and intravenous administration is attributed to extensive metabolism, unlike the other agents which are primarily excreted unchanged.
  • Serum half-life varies considerably, with fosfomycin allowing for longer dosing intervals compared to fosmidomycin and this compound.

Mechanisms of Action and Experimental Data

This compound
  • Mechanism: this compound is a phosphonodipeptide antibiotic that acts as a substrate for bacterial peptide transport systems. Once inside the cell, it is hydrolyzed to release L-1-aminoethylphosphonic acid, which inhibits the enzyme alanine racemase. This inhibits the formation of D-alanine, an essential component of the bacterial cell wall peptidoglycan, leading to cell lysis [2] [3].
  • Experimental Bioactivity:
    • Antibacterial Activity: this compound exhibits high activity against Gram-negative bacteria, with reported ID₅₀ values ranging from 0.1 to 4 μg/cm³ [2].
    • Fungicidal Activity: Research has also explored its fungicidal activity. Against the fungus Magnaporthe grisea, the (R)-phosphinate analogue of this compound and this compound itself (as dipeptide 2) showed Minimum Suppressing Concentrations (MSC) of 1 μg/cm³ and 5 μg/cm³, respectively, for inhibiting mycelium pigmentation [2].
Other Notable Phosphonic Acid Derivatives
  • Fosfomycin: This broad-spectrum antibiotic directly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the first committed step in peptidoglycan biosynthesis [4].
  • Fosmidomycin: A potent inhibitor of the 1-deoxy-D-xylulose 5-phosphate (DXP) reductoisomerase enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, a pathway essential in most bacteria and the malaria parasite Plasmodium falciparum [3].

The following diagram illustrates the distinct bacterial targets of these phosphonate antimetabolites.

G Bacterial Cell Bacterial Cell Peptidoglycan Synthesis Peptidoglycan Synthesis This compound This compound Oligopeptide Permease Oligopeptide Permease This compound->Oligopeptide Permease  Transported into cell Hydrolysis Hydrolysis Oligopeptide Permease->Hydrolysis  Intracellular L-1-aminoethylphosphonic acid L-1-aminoethylphosphonic acid Hydrolysis->L-1-aminoethylphosphonic acid Alanine Racemase Alanine Racemase L-1-aminoethylphosphonic acid->Alanine Racemase  Inhibits D-Alanine D-Alanine Alanine Racemase->D-Alanine  Blocked production D-Alanine->Peptidoglycan Synthesis  Essential precursor Fosfomycin Fosfomycin MurA Enzyme MurA Enzyme Fosfomycin->MurA Enzyme  Directly inhibits MurA Enzyme->Peptidoglycan Synthesis  First committed step Isoprenoid Synthesis Isoprenoid Synthesis Fosmidomycin Fosmidomycin DXP Reductoisomerase DXP Reductoisomerase Fosmidomycin->DXP Reductoisomerase  Inhibits DXP Reductoisomerase->Isoprenoid Synthesis  Essential pathway

Experimental Protocols for Key Assays

For researchers seeking to replicate or design studies on phosphonate antibiotics, here are outlines of key experimental methodologies.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This standard method is used to determine the lowest concentration of an antibiotic that inhibits visible bacterial growth [2].

  • Preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent and serially dilute it in a broth medium in a 96-well microtiter plate.
  • Inoculation: Standardize a fresh bacterial suspension to approximately 5 × 10⁵ CFU/mL and add it to each well.
  • Incubation: Incub the plate at 37°C for 16-20 hours.
  • Analysis: The MIC is the lowest concentration of the antibiotic that prevents turbidity, indicating no visible growth. Confirm by measuring optical density at 600 nm (OD₆₀₀).
Protocol: Determination of Minimum Suppressing Concentration (MSC) for Antifungal Activity

This method assesses the concentration of a compound required to suppress fungal mycelial growth or associated phenotypes [2].

  • Plating: Incorporate serially diluted test compound into solid growth medium (e.g., potato dextrose agar).
  • Inoculation: Place a mycelial plug of the target fungus (e.g., Magnaporthe grisea) in the center of each plate.
  • Incubation: Incubate the plates at the fungus's optimal temperature (e.g., 26-28°C) for several days until growth is visible on the control plate.
  • Analysis: The MSC is determined as the lowest concentration of the compound that completely suppresses mycelial growth or a specific phenotype like pigmentation.

Knowledge Gaps and Research Directions

It is important to note that the core pharmacokinetic data is from a 1990 study [1]. For a comprehensive and contemporary comparison guide, you would need more recent research. The following areas may be particularly valuable to investigate:

  • Modern Pharmacokinetics: Conduct new studies applying current analytical techniques (e.g., LC-MS/MS) to compare these derivatives.
  • Resistance Mechanisms: Explore and compare bacterial resistance mechanisms, such as porin loss or efflux pumps, against these agents [5].
  • Pro-drug Strategies: Investigate novel pro-drug approaches to improve the oral bioavailability and metabolic stability of phosphonate compounds [4].

References

Performance Comparison: Alafosfalin vs. Traditional Media

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings comparing an alafosfalin-modified chromogenic medium with standard media for Salmonella recovery from clinical samples.

Media Type Specific Agent Study Details Recovery Rate Key Finding
Modified ABC Medium This compound Direct culture of 1,000 stool samples [1] 53.6% [1] Highest recovery rate in the study [1]
Hektoen Enteric Agar Traditional (Bile Salts) Direct culture of 1,000 stool samples [1] 48.2% [1] Lower recovery than this compound-based medium [1]
Standard ABC Medium Not Specified Direct culture of 1,000 stool samples [1] 35.7% [1] Lower recovery than this compound-based medium [1]

Mechanism of Action and Selectivity

This compound's efficacy stems from its unique mechanism as a suicide substrate inhibitor and its selective activity against different bacteria [2] [3].

  • Mechanism of Action: this compound is a phosphonopeptide antibiotic that inhibits peptidoglycan synthesis, essential for bacterial cell wall formation [2] [3]. It is actively transported into bacterial cells and activated by aminopeptidase enzymes, converting it into a metabolite that permanently inactivates the target enzyme alanine racemase [2] [3].
  • Basis for Selectivity: The selectivity against Salmonella arises from differential susceptibility; many coliforms like E. coli are highly susceptible (mean MIC 0.7 mg/L), while non-typhi Salmonella strains are more resistant (mean MIC 10.2 mg/L) [1]. This allows this compound to suppress background flora while permitting Salmonella growth [1] [3].

G Start This compound (S-alanyl-1-aminoethylphosphonic acid) Transport Active Transport into Cell via Peptide Permeases Start->Transport Enzyme Enzymatic Cleavage by Aminopeptidase Transport->Enzyme Metabolite L-1-aminoethylphosphonic Acid (Metabolite) Enzyme->Metabolite Inhibition Inhibits Alanine Racemase Metabolite->Inhibition Effect Disruption of Peptidoglycan Synthesis (Bacterial Cell Wall) Inhibition->Effect Outcome Bacterial Cell Death Effect->Outcome

Traditional Salmonella Isolation Methods

For context, standard culture-based methods for isolating Salmonella are multi-step processes approved by global health authorities [4]. The U.S. FDA's BAM Chapter 5 details the standard protocol, which involves pre-enrichment, selective enrichment, selective plating, and biochemical confirmation [5].

G Start Food Sample PreEnrich Pre-enrichment (Non-selective broth, e.g., BPW) Resuscitates injured cells Start->PreEnrich 18-24 h SelEnrich Selective Enrichment (e.g., TT or SC broth) Inhibits competitor organisms PreEnrich->SelEnrich 18-24 h SelPlate Selective Plating (e.g., XLD, Hektoen agar) Generates presumptive colonies SelEnrich->SelPlate 18-24 h Confirm Confirmation (Serological & Biochemical tests) Identifies Salmonella serovar SelPlate->Confirm 24-48 h

Research Implications and Future Directions

  • Integration into Workflows: this compound is not a standalone solution but a potential component to improve selective media. Research used it in a chromogenic medium (modified ABC medium) during the selective plating stage [1].
  • Advantages for Diagnostics: Its primary advantage is improved selectivity by suppressing competing flora without inhibiting target Salmonella, leading to higher recovery rates and potentially lower false negatives [1].
  • Research Context: This evidence positions this compound as a tool for optimizing diagnostic protocols, particularly where background flora obscures detection [4] [1].

References

Quick Comparison: 99mTc-Alafosfalin vs. 99mTc-DTPA

Author: Smolecule Technical Support Team. Date: February 2026

Feature 99mTc-Alafosfalin 99mTc-DTPA
Mechanism of Action Targets bacterial cell wall synthesis; actively transported into bacterial cells [1] Perfusion agent; distributes to extracellular fluid via leaky capillaries; no bacterial binding [2] [3]
Primary Application Specific bacterial infection imaging [2] [1] Evaluation of renal function (glomerular filtration rate); non-specific inflammation imaging [4]
Infected/Non-Infected Thigh Ratio (4 hours post-injection) 4.3 : 1.0 [2] 1.9 : 1.0 [2]
In Vitro Bacterial Binding (to S. aureus) ~10% [2] ~1% [2]
Key Experimental Model Rat model infected with Staphylococcus aureus [2] Rat model infected with Staphylococcus aureus [2]

Experimental Methodology and Detailed Analysis

The comparative data primarily comes from a 2003 study that directly evaluated both agents in a rat model of Staphylococcus aureus infection [2]. The following diagram illustrates the conceptual difference in their mechanisms of action.

TcAlaf 99mTc-Alafosfalin Uptake1 Active Transport & Binding TcAlaf->Uptake1 TcDTPA 99mTc-DTPA Uptake2 Passive Diffusion (Leaky Capillaries) TcDTPA->Uptake2 Bacteria Bacterial Cell Inflammation Site of Inflammation Uptake1->Bacteria Uptake2->Inflammation No bacterial binding

Experimental Protocol Summary

The key comparative study used the following methodology [2] [1]:

  • Radiopharmaceutical Preparation:
    • 99mTc-Alafosfalin: Prepared via an instant cold kit containing alafosfalin and stannous chloride. The product was stable with high radiochemical purity (>95%) [2] [1].
    • 99mTc-DTPA: Preparation method not detailed in the provided results, but it is a standard, well-established agent.
  • Animal Model: Rats were inoculated with Staphylococcus aureus (ATCC 25923) in one thigh to create a focal infection, with the contralateral thigh serving as a control [2] [1].
  • Imaging & Biodistribution: In separate experiments, each radiotracer was administered intravenously to the infected rats. Scintigraphic images were acquired, and quantitative biodistribution studies were performed at 4 hours post-injection [2].
  • Data Analysis: Uptake at the infection site was quantified, and the target-to-background ratio was calculated as the ratio of activity in the infected thigh to the non-infected thigh. An in vitro binding assay measured the percentage of each tracer bound to S. aureus bacteria [2].
Interpretation and Key Differences

The experimental data highlights fundamental differences between the two agents:

  • Specificity for Bacteria: The significantly higher infection-to-background ratio and in vitro binding of 99mTc-Alafosfalin demonstrate its specific uptake mechanism in bacteria. Its accumulation is driven by active transport into bacterial cells and binding to enzymes involved in cell wall synthesis [1]. In contrast, 99mTc-DTPA accumulation is non-specific, relying solely on increased blood flow and capillary permeability at the inflammation site [3].
  • Biodistribution Advantage: 99mTc-Alafosfalin showed low liver, spleen, and bone uptake, which is a major advantage for imaging abdominal and soft tissue infections where background activity can interfere with diagnosis [2].
  • Kit-Based Preparation: Unlike the complex and risky process of radiolabeling leukocytes (the gold standard), 99mTc-Alafosfalin can be prepared from a stable, instant cold kit, making it more practical for clinical use [1].

99mTc-Alafosfalin's Mechanism of Action

The following diagram details the specific bacterial targeting process of 99mTc-Alafosfalin, which underpins its superior specificity [1].

Step1 1. Circulation & Delivery 99mTc-Alafosfalin travels to infection site via bloodstream Step2 2. Active Transport Bacterial peptide permeases actively import the antibiotic into the cell Step1->Step2 Step3 3. Enzymatic Activation Intracellular aminopeptidases hydrolyze this compound, releasing the active metabolite Step2->Step3 Step4 4. Target Inhibition Metabolite binds to and inhibits alanine racemase, a key enzyme in peptidoglycan cell wall synthesis Step3->Step4 Result Accumulation of radioactivity at the bacterial infection site Step4->Result

Comparative Performance and Clinical Context

  • Against the Gold Standard: In the same rat model, 99mTc-leukocytes showed a much higher infected/non-infected ratio (20.0:1) than 99mTc-Alafosfalin (4.3:1) [2]. This confirms that while 99mTc-Alafosfalin is more specific than a simple perfusion agent, it may be less sensitive than radiolabeled white blood cells, which directly migrate to the infection site. However, the kit-based preparation of 99mTc-Alafosfalin offers a significant practical advantage over the complex, ex vivo process of leukocyte labeling [1].
  • Clinical Utility of 99mTc-DTPA: It is crucial to note that 99mTc-DTPA is not primarily used for infection imaging. Its well-established clinical role is in renal scintigraphy, where it is used to measure glomerular filtration rate (GFR) and assess kidney anatomy and function [4]. Its use in infection models is mainly as a control to demonstrate the superiority of more specific agents.

Challenges and Future Directions

The search for an ideal infection imaging agent is ongoing. While 99mTc-Alafosfalin represents a promising step towards specificity, the broader field of radiolabeled antibiotics has faced challenges, including variable results in human studies and the potential risk of contributing to antibiotic resistance [5]. Research continues into other agents, including radiolabeled siderophores and maltodextrin-based probes, which utilize different bacterial pathways [5].

References

Alafosfalin antibacterial spectrum comparison

Author: Smolecule Technical Support Team. Date: February 2026

Alafosfalin Antibacterial Spectrum

This compound is a phosphonodipeptide antibacterial agent with a spectrum primarily targeting Gram-negative bacteria. The table below summarizes its documented in vitro activity, though much of this data comes from older studies [1].

Bacterial Species Reported Activity Notes
Escherichia coli Active A key target organism [1].
Proteus spp. Active [1]
Klebsiella spp. Active [1]
Serratia spp. Active [1]
Enterobacter spp. Active [1]
Pseudomonas aeruginosa Variable Certain dipeptide variants were developed to include activity against P. aeruginosa [1].
Haemophilus influenzae Active Activity was observed in phosphono-oligopeptide derivatives [1].
Streptococcus pneumoniae Active Activity was observed in phosphono-oligopeptide derivatives [1].
Streptococcus faecalis Active Activity was observed in phosphono-oligigopeptide derivatives [1].
Staphylococcus aureus Limited activity This compound is considered to have poor activity against this Gram-positive pathogen [2].

Comparison with a Related Phosphonate & Common Antibiotics

The following table compares this compound with a structurally similar tripeptide (Bialaphos) and a common antibiotic (Ciprofloxacin) for which contemporary comparative data is available. This illustrates differences in potency and spectrum.

Antibacterial Agent Class / Type Primary Spectrum (Based on Cited Studies) Potency Example (E. coli in Minimal Medium)
This compound Phosphonodipeptide Primarily Gram-negative bacteria [1] MIC~99.9~: 0.25 µg/mL (on minimal medium) [3]
Bialaphos Phosphonotripeptide Gram-negative (incl. MDR K. pneumoniae), some Gram-positive [3] MIC~90~: <0.001 µg/mL (on minimal medium) [3]
Ciprofloxacin Fluoroquinolone Broad-spectrum vs. Gram-negative & Gram-positive [2] N/A in this context; used as a benchmark in infection imaging [2]

Mechanism of Action and Experimental Insight

Understanding the mechanism behind these agents helps explain the data.

Proposed Mechanism of Phosphonopeptide Antibacterial Action

The following diagram illustrates the proposed mechanism by which phosphonopeptides like this compound and Bialaphos exert their antibacterial effect. They act as prodrugs that are actively transported into bacterial cells and then cleaved to release a toxic analog that inhibits a key enzyme.

G Prodrug Phosphonopeptide Prodrug (e.g., this compound, Bialaphos) Uptake Active Transport into Cell via Oligopeptide Permease Systems Prodrug->Uptake Cleavage Intracellular Cleavage by Bacterial Peptidases Uptake->Cleavage ToxicMoiety Release of Toxic Moiety (e.g., L-Aminoethylphosphonate, L-Phosphinothricin) Cleavage->ToxicMoiety Inhibition Inhibition of Essential Bacterial Enzyme ToxicMoiety->Inhibition Effect Bactericidal Effect Inhibition->Effect

Key Experimental Context
  • Mechanism Insight: Early studies concluded that phosphonopeptides like this compound are actively transported into bacterial cells by oligopeptide permease systems. Once inside, they are cleaved by bacterial peptidases to release L-1-aminoethylphosphonic acid, which inhibits the enzyme alanine racemase, disrupting cell wall synthesis [1].
  • In Vivo vs. In Vitro: For many active phosphonodipeptides, parenteral administration was more effective than oral administration in infected rodents [1]. Furthermore, phosphono-oligopeptides showed significantly greater in vivo activity, suggesting they exert a direct action in addition to that from smaller peptides produced by cleavage [1].
  • Medium Dependency: The antibacterial activity of phosphonopeptides is highly dependent on the growth medium. They are significantly more potent in minimal media than in rich media (like Mueller-Hinton), as the presence of peptides in rich media can compete with the drug for uptake into bacterial cells [3].

Research Implications

For modern research, the key takeaways are:

  • Historical Benchmark: this compound serves as a historical benchmark for a rational, mechanism-based drug design targeting bacterial cell wall synthesis and nutrient transport.
  • Prodrug Strategy Validated: Its mechanism validates the prodrug strategy to facilitate the uptake of antibacterial agents into bacterial cells, an approach still relevant today [3].
  • Imaging Applications: The concept of targeting bacteria with peptide transporters has been repurposed. For instance, 99mTc-alafosfalin has been developed and studied as a radiopharmaceutical for imaging bacterial infections [4] [2].

References

Alafosfalin vs. Cephalosporins for Bacterial Imaging

Author: Smolecule Technical Support Team. Date: February 2026

Feature Alafosfalin (as 99mTc-alafosfalin) Cephalosporins (as a class)
Primary Use in Context Developed and evaluated specifically as an infection imaging agent [1]. Primarily used as broad-spectrum antibacterial therapeutics; investigation as infection imaging agents is more preliminary and not their main application [2] [3].
Imaging Performance (Preclinical) In a rat model of S. aureus infection, showed a target-to-background ratio (infected/non-infected thigh) of 4.3 at 4 hours post-injection. Accumulated at the infection site better than a perfusion agent ( [1]). While not directly used for imaging in studies, certain cephalosporins (e.g., Cefepime, Ceftazidime) exhibit anti-quorum sensing activity at sub-inhibitory concentrations, which is a potential mechanism for targeting virulence rather than direct imaging [3].
Mechanism for Targeting Bacteria A phosphonopeptide antibiotic. It is taken up by bacterial peptide transport systems and inhibits the enzyme alanine racemase, disrupting cell wall synthesis [4]. This specific mechanism allows it to accumulate in bacteria. Beta-lactam antibiotics. They inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [5]. This mechanism is the basis for their antibacterial action.
Key Experimental Data Quantitative biodistribution, scintigraphic imaging, and in vitro binding assays in animal models support its efficacy [1]. Synergistic effects with beta-lactam antibiotics (including cephalosporins) against various bacteria have been documented [6] [4]. Studies focus on antibacterial activity, resistance mechanisms, and recently, non-lethal effects like quorum sensing inhibition at sub-MIC levels [3]. Quantitative data for their use in diagnostic imaging is limited.
Biodistribution (Preclinical) Predominantly renally excreted, with low uptake in the liver, spleen, and bone. This favorable profile is an advantage for imaging abdominal and soft tissue infections [1]. Not typically assessed for imaging purposes. Their pharmacokinetics are well-studied for therapeutic purposes, varying by generation and specific drug [5].

Mechanism of Action and Experimental Workflow

This compound and cephalosporins have distinct mechanisms for targeting bacteria, which are visualized in the following diagram and detailed experimentally.

cluster_this compound This compound (Phosphonopeptide) cluster_cephalosporin Cephalosporins (β-Lactams) This compound This compound Cephalosporins Cephalosporins A1 Uptake via bacterial peptide transport systems A2 Intracellular hydrolysis releases fosfalin A1->A2 A3 Fosfalin inhibits alanine racemase A2->A3 A4 Disruption of D-alanine production for cell wall A3->A4 A5 Accumulation at infection site for imaging A4->A5 C1 Binds to Penicillin- Binding Proteins (PBPs) C2 Inhibits transpeptidase enzyme function C1->C2 C3 Disruption of peptidoglycan cross-linking C2->C3 C4 Cell lysis and bacterial death C3->C4

Detailed Experimental Protocol for this compound Imaging

The key experiment that validated 99mTc-alafosfalin as an infection imaging agent followed this detailed protocol [1]:

  • 1. Radiolabeling: 99mTc-alafosfalin was prepared using an instant cold kit, achieving a high radiochemical purity of >95%.
  • 2. Animal Model: Rats were infected in the thigh muscle with Staphylococcus aureus to create a localized infection focus.
  • 3. Tracer Administration & Imaging: The radiolabeled agent was injected intravenously into the rats.
  • 4. Data Acquisition & Analysis:
    • Biodistribution: At 4 hours post-injection, animals were euthanized, and tissues (blood, muscle, liver, kidney, spleen, bone, and infected/non-infected thighs) were collected and counted in a gamma counter. Uptake was calculated as a percentage of the injected dose per gram of tissue (%ID/g).
    • Scintigraphic Imaging: Live animals were placed under a gamma camera at various time points to obtain planar images.
    • In Vitro Binding: A separate assay measured the binding of 99mTc-alafosfalin to S. aureus cells in culture, showing ~10% binding compared to 1% for a control molecule.
  • 5. Comparison: The results were quantitatively compared against a standard perfusion agent (99mTc-DTPA) and the gold-standard imaging method (99mTc-leukocytes) in the same model.

Research Status and Implications

  • This compound as a Specialist Imaging Agent: The development of 99mTc-alafosfalin represents a targeted approach for infection imaging. Its favorable biodistribution and specific bacterial uptake mechanism make it a promising candidate for clinical translation, particularly where distinguishing infection from sterile inflammation is crucial [1].
  • Cephalosporins and Anti-Virulence Strategies: Research on cephalosporins at sub-minimum inhibitory concentrations (sub-MIC) reveals a potential secondary application. Their ability to interfere with quorum sensing and reduce virulence factor production in pathogens like Pseudomonas aeruginosa opens avenues for anti-virulence therapies rather than direct imaging [3]. This could be used alongside other antibiotics to improve treatment outcomes.

References

Alafosfalin selectivity against gram-negative bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Selectivity Profile

Alafosfalin is an antibacterial phosphonopeptide that functions as a "suicide substrate." Its selectivity stems from its unique mechanism of action and the differential susceptibility among bacterial species [1].

  • Mechanism: It is taken up into bacterial cells via stereospecific permease systems. Once inside, it is cleaved by intracellular aminopeptidases to release fosfalin (1-aminoethylphosphonic acid). Fosfalin inhibits the enzyme alanine racemase, which is essential for synthesizing D-alanine, a crucial component of the bacterial cell wall [1].
  • Basis for Selectivity: The primary factor for its selectivity against Gram-negative bacteria is the differential rate of uptake. Gram-negative bacteria like Salmonella take up this compound less efficiently than many other coliforms, making them relatively more resistant to its effects. This differential uptake allows it to selectively inhibit the growth of competing flora while allowing Salmonella to grow [1].

The table below summarizes the key experimental data on its activity against a range of bacteria [1].

Bacterial Species/Group Mean MIC (mg/L) Relative Resistance/Susceptibility
Salmonella spp. (non-typhi) 10.2 Resistant
Escherichia coli 0.7 Susceptible
Klebsiella pneumoniae 0.5 Susceptible
Citrobacter freundii 1.0 Susceptible
Enterobacter cloacae 1.0 Susceptible
Proteus mirabilis 4.0 Moderately Susceptible

This selectivity profile makes this compound particularly useful as a selective agent in culture media, as it can inhibit many Gram-negative competitors while allowing for the recovery of Salmonella [1].

Performance Comparison with Alternative Media

A study directly compared the effectiveness of a chromogenic medium modified with this compound (modified ABC medium) against standard ABC medium and Hektoen Enteric (HE) Agar for isolating Salmonella from 1,000 stool samples [1].

The primary metric was the recovery rate of Salmonella on direct culture. The results are summarized below.

Culture Medium Recovery Rate of Salmonella (%)
Modified ABC Medium (with this compound) 53.6%
Hektoen Enteric (HE) Agar 48.2%
Standard ABC Medium 35.7%

The study concluded that this compound is a highly useful selective agent, as the modified ABC medium showed a superior recovery rate compared to both the standard chromogenic medium and the traditional selective medium [1].

Detailed Experimental Protocol

The key findings on selectivity and efficacy are based on a specific study, the methodology of which is detailed below [1].

  • Strain Collection: The study used 435 strains of Gram-negative bacteria previously isolated from clinical samples and identified using standard methods. This included 63 strains of Salmonella and other common enteric bacteria like E. coli, Klebsiella, and Citrobacter.
  • MIC Determination: Bacterial strains were suspended to a standard density (McFarland 0.5). Using a multipoint inoculator, they were inoculated onto a modified ABC medium agar containing a dilution series of this compound (0.125 to 32 mg/L). The MIC was defined as the lowest concentration that prevented visible growth after 18 hours of incubation at 37°C.
  • Stool Sample Evaluation: The 1,000 stool samples were cultured in parallel on the modified ABC medium, standard ABC medium, and Hektoen enteric agar. The recovery rates of Salmonella on direct culture from these samples were then compared.

Visualizing this compound's Mechanism and Testing Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to evaluate it.

G A Extracellular Space B Bacterial Cell Membrane A->B   C Intracellular Space B->C   D Uptake via Stereospecific Permease C->D   F Cleavage by Aminopeptidase D->F E This compound E->D G Fosfalin F->G H Inhibition of Alanine Racemase G->H I Disruption of D-Alanine Synthesis H->I J Inhibition of Bacterial Cell Wall Synthesis I->J K Bacterial Cell Death J->K

G A Prepare Bacterial Strains (435 Gram-negative isolates) B Create this compound Medium (Dilution series: 0.125-32 mg/L) A->B C Inoculate Media & Incubate (18 hrs at 37°C) B->C D Determine MIC (Lowest conc. with no growth) C->D E Results: MIC Values D->E F Culture Stool Samples (n=1000) on Three Media G Compare Salmonella Recovery Rates F->G H Results: Modified ABC Superior G->H

Key Takeaways for Researchers

  • Primary Application: The most validated use of this compound is as a highly effective selective agent in chromogenic culture media for the isolation of Salmonella from complex clinical samples like stool [1].
  • Broad-Spectrum Potential: While its application in media is prominent, its basic mechanism of action and high reported activity against a range of Gram-negative bacteria (with ID₅₀ values as low as 0.1-4 μg/cm³) suggest a broader therapeutic potential that may warrant further investigation [2].
  • Considerations for Use: The activity of this compound and its analogues can be influenced by environmental factors, such as the presence of competing amino acids in a rich broth, which can reduce its efficacy [2].

References

Alafosfalin's Antimicrobial Performance vs. Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the activity of Alafosfalin and comparator antibiotics against a range of multi-drug resistant bacteria, as demonstrated in a 2020 study [1].

Antibacterial Agent Bacterial Strain (Number of Isolates) MIC₅₀ (mg/L) MIC₉₀ (mg/L) Key Finding / Comment
This compound Carbapenemase-producing E. coli (n=53) 0.12 0.25 Highly potent; all isolates inhibited by ≤2 mg/L [1].
Carbapenemase-producing K. pneumoniae (n=75) 1 4 87% of isolates inhibited by ≤8 mg/L [1].
Methicillin-resistant S. aureus (MRSA) (n=37) 4 8 Moderately active [1].
Glycopeptide-resistant E. faecium (n=34) 16 32 Less active than di-alanyl fosfalin [1].
Fosfomycin Carbapenemase-producing E. coli 1 8 4-fold less active than this compound against E. coli [1].
Carbapenemase-producing K. pneumoniae 32 >64 Significantly less active than this compound [1].
Di-alanyl fosfalin Glycopeptide-resistant E. faecalis (n=9) 0.25 0.5 Highly potent; up to 256-fold more active than this compound [1].
β-chloro-L-alanyl-β-chloro-L-alanine Methicillin-resistant S. aureus (MRSA) (n=37) 2 4 Slightly more active than this compound against MRSA [1].

Detailed Experimental Protocols

Here are the methodologies used to generate the data in the table above.

  • Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is the standard technique. Briefly, bacteria are exposed to serial two-fold dilutions of the antibiotic in a liquid growth medium. After incubation, the MIC is defined as the lowest concentration of the antibiotic that completely prevents visible growth of the bacteria [1].
  • Checkerboard Synergy Testing: This protocol assesses the interaction between this compound and other antibiotics (e.g., meropenem). Varying concentrations of the two drugs are combined in a grid pattern. The Fractional Inhibitory Concentration Index (FICI) is then calculated. Synergy is defined as a FICI of ≤0.5, indicating that the combined effect is greater than the sum of their individual effects. This synergy was observed against 16 out of 20 carbapenemase-producing Enterobacterales isolates when this compound was combined with meropenem [1].
  • Radiolabeling for Imaging (in animal models): For infection imaging studies, this compound was labeled with Technetium-99m (⁹⁹ᵐTc). An instant cold kit containing this compound and stannous chloride (a reducing agent) was used. The mixture was incubated with sodium pertechnetate (⁹⁹ᵐTcO₄⁻) to form the ⁹⁹ᵐTc-Alafosfalin complex. The radiochemical purity of the final product was consistently over 95% [2].

Mechanism of Action of this compound

The following diagram illustrates the unique bacterial protein synthesis pathway through which this compound exerts its antibacterial effect.

G A This compound (S)-alanyl-(R)-1-aminoethylphosphonic acid B Bacterial Cell A->B C Uptake via LL-dipeptide permeases B->C D Intracellular This compound C->D E Cleavage by Aminopeptidases D->E F Release of Fosfalin (L-1-aminoethylphosphonic acid) E->F G Inhibition of Alanine Racemase F->G H Depletion of D-Alanine G->H I Inhibition of Peptidoglycan Synthesis H->I J Bacterial Cell Lysis I->J

Key steps in the mechanism, as shown in the diagram [2] [1]:

  • Active Transport: this compound is actively transported into bacterial cells by stereospecific peptide permease systems [2] [1].
  • Enzymatic Activation: Inside the cell, it is hydrolyzed by aminopeptidase enzymes, releasing the active metabolite fosfalin [2] [1].
  • Enzyme Inhibition: Fosfalin binds to and inhibits the enzyme alanine racemase [2] [1].
  • Blocked Cell Wall Synthesis: Alanine racemase is essential for producing D-alanine, a crucial building block for bacterial peptidoglycan cell wall synthesis. Its inhibition halts cell wall formation [2] [1].
  • Bacterial Death: Without a proper cell wall, bacteria undergo rapid lysis and die [1].

Status and Potential of this compound

  • Historical and Current Status: this compound was extensively investigated in the late 1970s and early 1980s but was never licensed for clinical use [1]. Recent research has revisited it as a potential agent against modern multi-drug resistant bacteria [1].
  • Evidence from Human Volunteers: Early phase human studies showed that this compound was well-absorbed orally, with peak serum concentrations of 4–9 mg/L achieved within 1 hour of a 500 mg dose. It was rapidly eliminated by the kidneys, with a serum half-life of about 1 hour [1].
  • Potential Application in Diagnostic Imaging: A proof-of-concept study successfully formulated ⁹⁹ᵐTc-Alafosfalin and demonstrated its accumulation at the site of a S. aureus infection in a rat model, suggesting potential for developing infection-specific imaging agents [2].

Conclusion

While comprehensive late-stage clinical trial data for this compound is unavailable, the existing body of evidence is compelling. Its potent and synergistic activity against challenging multi-drug resistant Gram-negative bacteria [1], combined with a well-understood and distinct mechanism of action, makes it a strong candidate for further development. Future efforts could focus on developing modern formulations, exploring its use in combination therapies, or advancing its application as a diagnostic tool.

References

Alafosfalin serum half-life comparison with fosmidomycin

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile Comparison

The table below summarizes the available quantitative data for a direct comparison of these two phosphonic acid derivatives.

Parameter Alafosfalin Fosmidomycin
Serum Half-Life ~1 hour [1] 1.5 - 2.0 hours [1]
Bioavailability (Oral) Information missing 20 - 30% [1]
Urine Recovery (IV dose) 10 - 20% (extensively metabolized) [1] 80 - 95% [1]
Urine Recovery (Oral dose) 6 - 17% [1] 26% [1]
Peak Serum Concentration (Oral) Information missing Lower than fosfomycin trometamol; comparable to fosfomycin calcium [1]
Protein Binding Information missing Low (≤4%) [2]
Clinical Status Development abandoned [3] Investigated as an antimalarial [4] [5]

A key difference is their metabolic fate. This compound is extensively metabolized, which is why its urinary recovery of the unchanged drug is low [1]. In contrast, fosmidomycin is largely eliminated unchanged in the urine [1] [2].

Experimental Data and Methodologies

The comparative data primarily comes from a 1990 comparative study that surveyed available literature and the researchers' own work [1].

  • Half-Life Determination: The serum half-life values were derived from pharmacokinetic studies where drug concentrations in plasma were measured over time after administration. The half-life is the time required for the plasma concentration to reduce by half [6].
  • Bioavailability and Urine Recovery: These parameters were assessed through studies comparing intravenous and oral administration. Researchers measured the total amount of unchanged drug excreted in urine and the maximum concentration reached in the bloodstream to calculate bioavailability and recovery rates [1].
  • Protein Binding: The low protein binding for fosmidomycin (≤4%) was determined using serum from mice, rats, dogs, and humans, indicating minimal interaction with plasma proteins and a high fraction of freely available drug [2].

Key Implications for Drug Development

The pharmacokinetic data highlights critical factors that influence a drug's viability and dosing regimen.

G PK Pharmacokinetic Properties HalfLife Half-Life PK->HalfLife Bioavail Oral Bioavailability PK->Bioavail Metabolism Metabolic Profile PK->Metabolism Dosing Dosing Frequency HalfLife->Dosing Longer → Less Frequent Efficacy Therapeutic Efficacy Bioavail->Efficacy Higher → Potentially Better Metabolism->Efficacy Extensive → Lower Active Drug Viability Development Viability Metabolism->Viability May Hinder Development

The diagram above shows how these properties interconnect. Fosmidomycin's more favorable profile—moderately longer half-life, better oral absorption, and less metabolism—likely contributed to its continued investigation for new indications like malaria [4] [5], while this compound's profile and development challenges led to its abandonment [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

196.06129390 Da

Monoisotopic Mass

196.06129390 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0M8OM373BS

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

60668-24-8

Wikipedia

Alafosfalin

Dates

Last modified: 08-15-2023

Explore Compound Types